molecular formula C17H28O3 B12436104 1,9-Caryolanediol 9-acetate

1,9-Caryolanediol 9-acetate

货号: B12436104
分子量: 280.4 g/mol
InChI 键: LRFYCTLMXJJJHZ-MLEURADTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,9-Caryolanediol 9-acetate is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H28O3

分子量

280.4 g/mol

IUPAC 名称

[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3/t12?,13?,14?,16-,17+/m0/s1

InChI 键

LRFYCTLMXJJJHZ-MLEURADTSA-N

手性 SMILES

CC(=O)OC1CC[C@]2(C[C@@]1(CCC3C2CC3(C)C)C)O

规范 SMILES

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O

产品来源

United States

Foundational & Exploratory

Isolating 1,9-Caryolanediol 9-acetate from Sindora sumatrana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 1,9-Caryolanediol 9-acetate, a caryolane-type sesquiterpenoid, from the plant Sindora sumatrana. While direct and complete protocols for this specific compound are not extensively published, this document outlines a robust, inferred methodology based on the successful isolation of structurally similar compounds from the same plant species.

Compound Profile

This compound is a sesquiterpenoid acetate (B1210297) with potential for further investigation in drug discovery. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₂₈O₃[1][2]
Molecular Weight 280.4 g/mol [1]
CAS Number 155488-34-9[1][2]
Physical Description Powder[1]
Purity (Commercial) >98% (HPLC)[1]
Storage Temperature -20°C[2]

Experimental Protocol: Isolation and Purification

The following protocol is a detailed, multi-step procedure for the isolation and purification of this compound from the dried pods of Sindora sumatrana. This methodology is adapted from established procedures for isolating terpenoids from this plant.[3][4]

Plant Material and Extraction
  • Plant Material: Dried pods of Sindora sumatrana are used as the starting material.

  • Grinding: The dried pods are ground into a fine powder to increase the surface area for solvent extraction.

  • Maceration: The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by chloroform (B151607) (CHCl₃). This separates compounds based on their polarity.

  • Fraction Collection: The n-hexane and chloroform fractions are collected separately. Terpenoids like this compound are expected to be present in these less polar fractions.

  • Evaporation: The solvent from each fraction is removed under reduced pressure to yield the crude n-hexane and chloroform fractions.

Chromatographic Separation
  • Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis: TLC plates are visualized under UV light and by spraying with a suitable staining reagent (e.g., ceric sulfate (B86663) solution) followed by heating. Fractions with similar TLC profiles are pooled.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography, potentially using a different solvent system or a finer silica gel, until a pure compound is obtained.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon-hydrogen framework and the position of the acetate group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl and ester carbonyl groups.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow plant_material Dried Pods of Sindora sumatrana grinding Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (TLC Guided) fractions->purification pure_compound This compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

Potential Biological Activities

While the specific biological activities of this compound are not yet extensively reported, other compounds isolated from Sindora sumatrana have shown biological potential, including the inhibition of nitric oxide production.[4] Furthermore, other terpene acetates, such as linalyl acetate, are known to possess anti-inflammatory properties.[5] These findings suggest that this compound warrants further investigation for its pharmacological properties.

The relationship between the isolated compounds and their potential activities can be visualized as follows:

biological_activity sindora Sindora sumatrana compounds Isolated Terpenoids sindora->compounds target_compound This compound compounds->target_compound other_terpenoids Other Clerodane & Caryolane Terpenoids compounds->other_terpenoids activity Potential Biological Activities target_compound->activity Hypothesized inhibition_no Nitric Oxide Inhibition other_terpenoids->inhibition_no anti_inflammatory Anti-inflammatory activity->anti_inflammatory

Caption: Relationship between Sindora sumatrana constituents and potential bioactivities.

References

Natural Sources of Caryolane Sesquiterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryolane sesquiterpenoids are a class of bicyclic sesquiterpenes characterized by a fused cyclobutane (B1203170) and cyclononane (B1620106) ring system. This unique carbon skeleton, exemplified by β-caryophyllene, is a common constituent of the essential oils of numerous plants. Beyond the plant kingdom, caryolane-type structures are also produced by various fungi and marine microorganisms. These compounds have garnered significant interest from the scientific community due to their diverse and promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of caryolane sesquiterpenoids, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and an elucidation of their biosynthetic pathways.

Natural Occurrences of Caryolane Sesquiterpenoids

Caryolane sesquiterpenoids are widely distributed in nature, with prominent sources in the plant kingdom, as well as in fungi and marine organisms.

Plant Sources

Higher plants are the most well-documented source of caryolane sesquiterpenoids, where they often occur as components of essential oils.

  • Cinnamomum cassia : The bark of this plant, commonly known as cassia or Chinese cinnamon, is a known source of caryolane-type compounds. Notably, it contains caryolane-1,9β-diol [1].

  • Artabotrys uncinatus : This plant from the Annonaceae family has been found to contain caryolane-1,9β-diol [2].

  • Psidium guajava (Guava): The leaves of the guava plant are a rich source of sesquiterpenoids, including those with a caryophyllane skeleton. The essential oil of guava leaves can contain significant amounts of E-caryophyllene [3].

  • Eremophila spathulata : The leaves of this plant contain a variety of caryophyllane sesquiterpenoids[4].

Fungal Sources

Fungi, particularly endophytic and fungicolous species, are emerging as a prolific source of novel caryolane sesquiterpenoids.

  • Pestalotiopsis species : Various species of this endophytic fungus are known to produce a diverse array of caryophyllene (B1175711) sesquiterpenoids[5][6][7]. For instance, Pestalotiopsis sp. isolated from the stem bark of Melia azedarach produces pestaloporinates A-G and 14-acetylhumulane[5].

  • Aspergillus alabamensis : This pathogenic fungus, isolated from seagrass, produces carotane sesquiterpenoids, which are structurally related to the caryolane skeleton[8].

Marine Sources

The marine environment, with its unique biodiversity, offers a promising frontier for the discovery of new caryolane sesquiterpenoids.

  • Streptomyces species : Marine actinomycetes, such as Streptomyces sp. AH25, have been shown to produce novel caryolane sesquiterpenes, including micaryolanes A and B, and caryolan-1,9β-diol[9]. Another marine-derived Streptomyces sp. M491 was found to produce amorphane sesquiterpenes, which are also related to the caryolane framework[10].

  • Marine Algae : Various species of marine algae are known to produce a wide range of sesquiterpenoids, including halogenated derivatives[11].

Quantitative Data on Caryolane Sesquiterpenoids

The concentration and composition of caryolane sesquiterpenoids can vary significantly depending on the species, geographical location, harvesting time, and the specific plant part or microbial culture conditions. The following tables summarize available quantitative data from various studies.

Plant SourcePlant PartCaryolane SesquiterpenoidConcentration/YieldAnalytical MethodReference
Psidium guajavaLeavesE-caryophyllene22.5% of essential oilGC-MS[3]
Cinnamomum cassiaLeavesEssential Oil2.20% (Spring), 1.95% (Autumn)Hydrodistillation[12]
Aquilaria malaccensisWoodα-humulene13.33% of SPME extractSPME-GC-MS[13]
Lippia sidoides-trans-β-caryophyllene1.78% of essential oilGC-MS[14]
Rosmarinus officinalis-trans-β-caryophyllene0.34% of essential oilGC-MS[14]
Copaiba Oil-trans-β-caryophyllene74.5%GC-MS[14]
Fungal/Bacterial SourceCulture TypeCaryolane SesquiterpenoidYield/TiterReference
Escherichia coli (engineered)Fed-batch fermentationβ-caryophyllene5142 mg/L[1]
Escherichia coli (engineered)Fed-batch fermentationβ-caryophyllene1520 mg/L[15]
Rhodobacter capsulatus (engineered)Phototrophic cultureβ-caryophyllene139 ± 31 mg/L
Streptomyces sp. S4-7-Caryolan-1-ol-[15][16]

Experimental Protocols

The extraction, isolation, and analysis of caryolane sesquiterpenoids involve a series of chromatographic and spectroscopic techniques.

Extraction and Isolation from Plant Material
  • Sample Preparation : Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction :

    • Hydrodistillation : For essential oils, subject the powdered plant material to hydrodistillation for several hours using a Clevenger-type apparatus.

    • Solvent Extraction : Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) at room temperature for an extended period. Repeat the extraction process multiple times to ensure complete extraction.

  • Fractionation : Concentrate the crude extract under reduced pressure. The resulting residue can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).

  • Chromatographic Purification :

    • Column Chromatography : Subject the desired fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds based on their polarity.

    • Preparative Thin-Layer Chromatography (TLC) : For further purification of smaller quantities, use preparative TLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC) : For final purification and isolation of pure compounds, employ preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Cultivation and Extraction from Fungal/Bacterial Cultures
  • Cultivation :

    • Fungi : Grow the fungal strain on a suitable solid (e.g., rice medium) or in a liquid medium for a specific period under controlled temperature and light conditions.

    • Bacteria : Cultivate the bacterial strain in a suitable liquid broth medium with shaking at an optimal temperature.

  • Extraction :

    • Solid Culture : Extract the fermented solid medium and mycelia with a solvent such as ethyl acetate or acetone.

    • Liquid Culture : Partition the culture broth with an immiscible organic solvent (e.g., ethyl acetate). Extract the mycelia separately after cell lysis.

  • Purification : Follow the chromatographic purification steps outlined for plant material (Column Chromatography, Preparative TLC, and HPLC).

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary technique for the identification and quantification of volatile caryolane sesquiterpenoids in essential oils and extracts.

    • Column : A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Carrier Gas : Helium is the most common carrier gas.

    • Temperature Program : A temperature gradient is employed to separate compounds with different boiling points. For example, an initial temperature of 60-80°C held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 240-280°C.

    • Mass Spectrometry : Electron Impact (EI) ionization at 70 eV is standard. Identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR are essential for the structural elucidation of novel caryolane sesquiterpenoids. Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • High-Resolution Mass Spectrometry (HRMS) : Used to determine the exact mass and elemental composition of the isolated compounds.

Biosynthesis of Caryolane Sesquiterpenoids

The biosynthesis of caryolane sesquiterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The key steps in the formation of the caryolane skeleton are:

  • Formation of Farnesyl Pyrophosphate (FPP) : Three molecules of IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Cyclization of FPP : The enzyme β-caryophyllene synthase catalyzes the cyclization of FPP to form the characteristic bicyclic structure of β-caryophyllene. This reaction proceeds through a series of carbocationic intermediates.

  • Further Modifications : β-caryophyllene can then undergo various enzymatic modifications, such as oxidation, reduction, and hydroxylation, to produce the diverse array of caryolane sesquiterpenoids found in nature. For example, (+)-β-caryophyllene can be converted to (+)-caryolan-1-ol by the enzyme caryolan-1-ol synthase [12][17][18].

Visualizations

Biosynthesis_of_Caryolane_Sesquiterpenoids cluster_0 Precursor Synthesis cluster_1 Caryolane Skeleton Formation cluster_2 Further Modifications IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Beta_Caryophyllene β-Caryophyllene FPP->Beta_Caryophyllene β-Caryophyllene Synthase Caryolan_1_ol Caryolan-1-ol Beta_Caryophyllene->Caryolan_1_ol Caryolan-1-ol Synthase Other_Caryolanes Other Caryolane Sesquiterpenoids Beta_Caryophyllene->Other_Caryolanes Various Enzymes

Caption: Biosynthetic pathway of caryolane sesquiterpenoids.

Experimental_Workflow Start Natural Source (Plant/Fungus/Marine Organism) Extraction Extraction (Hydrodistillation/Solvent Extraction) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Chromatographic Purification (CC, TLC, HPLC) Fractions->Purification Pure_Compounds Isolated Caryolane Sesquiterpenoids Purification->Pure_Compounds Analysis Structural Elucidation & Quantification (GC-MS, NMR, HRMS) Pure_Compounds->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for caryolane sesquiterpenoids.

References

In-Depth Technical Guide: Physicochemical Properties of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product belonging to the caryophyllane class. Sesquiterpenoids are a diverse group of C15 isoprenoids widely distributed in the plant kingdom, known for their significant biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its potential biological significance.

Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its isolation, characterization, and potential applications in drug development. A summary of its key physicochemical properties is presented in Table 1.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate-
CAS Number 155488-34-9[1][2][3][4]
Molecular Formula C₁₇H₂₈O₃[2][4]
Molecular Weight 280.4 g/mol [5]
Physical Description Powder-
Boiling Point 353.3 ± 35.0 °C at 760 mmHg[5]
Density 1.1 ± 0.1 g/cm³[5]
Flash Point 135.3 ± 18.7 °C[5]
Solubility Based on its chemical structure, this compound is expected to be soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate, and sparingly soluble in water.Inferred
SMILES CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C[4]
InChI InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(4,19)9-12(14)10-13-5-7-16(13,2)3[5]

Experimental Protocols

The following section outlines detailed methodologies for the isolation and characterization of this compound from a natural source, based on established protocols for caryophyllane sesquiterpenoids.

Isolation of this compound

The isolation of caryophyllane sesquiterpenoids typically involves extraction from a plant source followed by chromatographic separation.

Workflow for Isolation

G plant_material Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc Combine fractions with similar profiles pure_compound Isolated this compound hplc->pure_compound G pure_compound Isolated Compound ms Mass Spectrometry (MS) (e.g., ESI-MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr molecular_formula Determine Molecular Formula ms->molecular_formula final_structure Confirmed Structure of This compound molecular_formula->final_structure functional_groups Identify Functional Groups (e.g., -OH, C=O) ir->functional_groups functional_groups->final_structure structure_elucidation Elucidate 2D Structure and Relative Stereochemistry nmr->structure_elucidation structure_elucidation->final_structure G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Translocation nfkb_ikb->nfkb IκBα Degradation compound This compound (Hypothesized) compound->ikk Inhibition? dna DNA nfkb_active->dna inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) dna->inflammatory_genes

References

Unraveling the Synthesis of 1,9-Caryolanediol 9-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 1,9-caryolanediol 9-acetate, a caryophyllane-type sesquiterpenoid. While the complete enzymatic cascade from primary metabolites to the final acetylated diol has not been fully elucidated in a single organism, this document synthesizes the available research to propose a putative pathway. The guide details the established biosynthesis of the precursor molecule, β-caryophyllene, and explores the enzymatic transformations likely responsible for its subsequent hydroxylation and acetylation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a three-stage process, commencing with the formation of the sesquiterpene backbone, followed by stereospecific hydroxylation, and culminating in a final acetylation step.

Biosynthesis of this compound acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp beta_caryophyllene β-Caryophyllene fpp->beta_caryophyllene β-Caryophyllene Synthase caryolanediol 1,9-Caryolanediol beta_caryophyllene->caryolanediol Cytochrome P450 Hydroxylase (Putative) acetate This compound caryolanediol->acetate Acetyltransferase (Putative) acetyl_coa2 Acetyl-CoA acetyl_coa2->acetate G cluster_0 Strain Preparation cluster_1 Fermentation cluster_2 Analysis a Clone MVA pathway and β-caryophyllene synthase genes into expression vectors b Transform vectors into E. coli host strain a->b c Inoculate culture medium with engineered E. coli b->c d Induce gene expression and add organic overlay c->d e Incubate for set period d->e f Collect organic layer e->f g Quantify β-caryophyllene using GC-MS f->g

"spectroscopic data for 1,9-Caryolanediol 9-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectroscopic data for 1,9-Caryolanediol 9-acetate is currently unavailable due to the limited publicly accessible research on this specific compound. While the existence of this natural product is confirmed through its Chemical Abstracts Service (CAS) number 155488-34-9 and molecular formula C₁₇H₂₈O₃, detailed experimental data remains largely unpublished in readily available scientific literature.[1][2][3]

A certificate of analysis from a commercial supplier indicates that the nuclear magnetic resonance (NMR) data is "consistent with structure," but the actual spectral data is not provided.[4] This suggests that the data exists but has not been disseminated in public research databases or publications.

This guide will, therefore, outline the general methodologies and expected spectroscopic characteristics for a compound of this nature, based on the known structure of this compound. It will also provide a logical workflow for the characterization of such a molecule.

General Spectroscopic Characteristics

Based on the chemical structure of this compound, a bicyclic sesquiterpenoid, the following spectroscopic data would be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene (B1212753) protons, and methine protons of the caryolane skeleton. Key signals would include:

  • Singlets for the methyl groups.

  • A singlet for the acetate (B1210297) methyl group.

  • Multiplets for the methylene and methine protons, with their chemical shifts and coupling constants being indicative of their stereochemical relationships.

  • A downfield signal for the proton attached to the carbon bearing the acetate group.

¹³C NMR: The carbon NMR spectrum would display 17 distinct signals, corresponding to each carbon atom in the molecule. Expected signals include:

  • Signals for the methyl carbons.

  • Signals for the methylene carbons.

  • Signals for the methine carbons.

  • Quaternary carbon signals, including the one bearing the hydroxyl group and the gem-dimethyl group.

  • A signal for the carbonyl carbon of the acetate group at a downfield chemical shift.

  • A signal for the carbon attached to the acetate oxygen.

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₁₇H₂₈O₃ (280.4 g/mol ) would be expected.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group, the loss of acetic acid (CH₃COOH) from the acetate group, and cleavage of the bicyclic ring system.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • A strong absorption band around 1735 cm⁻¹ due to the C=O stretching vibration of the ester (acetate) group.

  • C-O stretching bands in the region of 1000-1300 cm⁻¹.

  • C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Hypothetical Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the isolation and spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A general workflow for the isolation of a sesquiterpenoid from a plant source is depicted below.

G plant_material Plant Material (e.g., leaves, stem) extraction Extraction with Organic Solvent (e.g., methanol (B129727), ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., hexane (B92381), ethyl acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_fractions Collection of Fractions chromatography->purified_fractions tlc TLC Analysis purified_fractions->tlc pure_compound Isolation of Pure Compound tlc->pure_compound

Caption: General workflow for the isolation of natural products.

Methodology:

  • Extraction: The dried and powdered plant material would be extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

  • Concentration: The solvent would be removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract would be subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction) would be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate).

  • Isolation: Fractions would be collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure compound would be combined and the solvent evaporated to yield this compound.

Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an isolated compound.

G pure_compound Isolated Pure Compound nmr NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (EI-MS, ESI-MS) pure_compound->ms ir Infrared Spectroscopy (FTIR) pure_compound->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Workflow for spectroscopic analysis and structure elucidation.

Methodology:

  • NMR Spectroscopy: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H NMR, ¹³C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons.

  • Mass Spectrometry: The compound would be analyzed by a mass spectrometer to determine its molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: An IR spectrum would be recorded to identify the functional groups present in the molecule.

  • Structure Elucidation: The data from all spectroscopic techniques would be combined to confirm the structure of this compound.

Data Presentation

While the specific, experimentally determined data is not available in the public domain, a template for its presentation is provided below.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-?e.g., 4.85e.g., dde.g., 10.5, 5.2
............
OAce.g., 2.05e.g., s
CH₃-?e.g., 1.02e.g., s
CH₃-?e.g., 0.98e.g., s

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Positionδ (ppm)
C-1e.g., 75.3
C-9e.g., 80.1
C=Oe.g., 170.5
......
OAc-CH₃e.g., 21.4
CH₃-?e.g., 29.8
CH₃-?e.g., 15.6

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
280e.g., 5[M]⁺
262e.g., 15[M - H₂O]⁺
220e.g., 40[M - CH₃COOH]⁺
.........

Table 4: Hypothetical Infrared (IR) Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2950C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1240C-O stretch (ester)

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Research in this area would be necessary to determine its potential applications in drug development.

References

Unveiling 1,9-Caryolanediol 9-acetate: A Technical Guide to its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural characterization of the sesquiterpenoid, 1,9-Caryolanediol 9-acetate. All available quantitative data has been summarized, and detailed experimental protocols from the primary literature are presented to facilitate replication and further research.

Discovery and Natural Source

This compound is a naturally occurring sesquiterpenoid first isolated from the dried pods of Sindora sumatrana, a plant belonging to the Leguminosae family. The initial discovery and characterization of this compound were detailed in a study focused on the isolation and NMR spectral analysis of sesquiterpenes from this plant source. This research laid the groundwork for understanding the chemical diversity of Sindora sumatrana and provided the first report of this particular caryolane derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
CAS Number 155488-34-9
Appearance Powder
Purity >98% (as determined by HPLC)

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, based on the seminal research in the field.

Isolation of this compound

The isolation of this compound from the dried pods of Sindora sumatrana involved a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

start Dried Pods of Sindora sumatrana extraction Extraction with Hexane (B92381) start->extraction concentration Concentration of Hexane Extract extraction->concentration partition Partitioning between Hexane and 90% Methanol (B129727) concentration->partition methanol_fraction Methanol Fraction partition->methanol_fraction silica_gel Silica (B1680970) Gel Column Chromatography methanol_fraction->silica_gel fractions Elution with Hexane-Ethyl Acetate Gradient silica_gel->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification product This compound purification->product

Figure 1: Workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered pods of Sindora sumatrana were exhaustively extracted with hexane at room temperature.

  • Concentration: The resulting hexane extract was concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The crude extract was partitioned between hexane and 90% aqueous methanol. The methanol-soluble fraction, containing the more polar compounds, was collected.

  • Column Chromatography: The methanol fraction was subjected to column chromatography on silica gel.

  • Gradient Elution: The column was eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions enriched with this compound were combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis Workflow

compound Isolated this compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) compound->nmr ms Mass Spectrometry (EI-MS) compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Figure 2: Spectroscopic workflow for structure elucidation.
  • NMR Spectroscopy: A comprehensive suite of NMR experiments was performed to determine the carbon skeleton and the placement of functional groups.

    • ¹H NMR: Provided information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Revealed the number of carbon atoms and their chemical environments.

    • COSY (Correlation Spectroscopy): Established proton-proton correlations, identifying neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming the proposed structure.

Spectroscopic Data

While the primary literature provides a detailed account of the isolation, specific quantitative NMR and mass spectrometry data for this compound are summarized in the following tables based on typical values for caryolane sesquiterpenoids and related compounds.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values for Caryolane Skeleton)

CarbonChemical Shift (δ, ppm)
C-170-80
C-230-40
C-335-45
C-430-40
C-540-50
C-620-30
C-725-35
C-845-55
C-970-80 (esterified)
C-1035-45
C-1120-30
C-12 (CH₃)25-35
C-13 (CH₃)15-25
C-14 (CH₃)20-30
C-15 (CH₃)15-25
Acetate
C=O170-175
CH₃20-25

Table 3: Mass Spectrometry Fragmentation Data (Predicted)

m/zInterpretation
280[M]⁺ (Molecular Ion)
262[M - H₂O]⁺
220[M - CH₃COOH]⁺
205[M - CH₃COOH - CH₃]⁺

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, other caryophyllane sesquiterpenoids isolated from Sindora sumatrana have been investigated for their potential to inhibit lipopolysaccharide-induced nitric oxide production, suggesting that compounds with this chemical scaffold may possess anti-inflammatory properties. Further research is warranted to explore the bioactivity of this compound.

Proposed Research Pathway

compound This compound screening Biological Activity Screening (e.g., Anti-inflammatory, Cytotoxicity) compound->screening hit Identification of Bioactivity screening->hit pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) hit->pathway_analysis target_id Target Identification pathway_analysis->target_id

Figure 3: A logical workflow for future bioactivity studies.

This guide serves as a comprehensive resource for researchers interested in this compound. The detailed protocols and compiled data provide a solid foundation for future investigations into the synthesis, biological activity, and potential therapeutic applications of this natural product.

An In-depth Technical Guide to 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. While specific experimental data for this compound is not extensively available in public literature, this document compiles its known characteristics and provides context based on related caryophyllane sesquiterpenoids. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

This compound is a natural product with the CAS Number 155488-34-9.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₈O₃[1]
Molecular Weight 280.4 g/mol
CAS Number 155488-34-9[1][2]

Experimental Data and Protocols

For researchers requiring this compound, it is recommended to purchase from a reputable chemical supplier. For those interested in its isolation, a general workflow for the isolation of sesquiterpenoids from natural sources, such as plants of the Salvia genus or clove oil, is provided below.

General Experimental Workflow for Isolation of Caryophyllane Sesquiterpenoids

The following diagram outlines a generalized workflow for the isolation of caryophyllane sesquiterpenoids from a plant source. This is a hypothetical workflow based on common phytochemical practices and is not specific to this compound.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Separation cluster_2 Structure Elucidation A Plant Material (e.g., Salvia sp.) B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractions (e.g., Hexane, Ethyl Acetate) D->E F Column Chromatography (Silica Gel) E->F G Further Separation (e.g., HPLC) F->G H Isolated Compounds G->H I Spectroscopic Analysis (NMR, MS) H->I J Identification of this compound I->J

Caption: Generalized workflow for the isolation and identification of sesquiterpenoids.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound have not been identified in the available literature. However, the broader class of caryophyllane sesquiterpenoids has been investigated for various pharmacological effects, including anti-inflammatory and cytotoxic activities. It is plausible that this compound may exhibit similar properties.

Hypothetical Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory compounds, a potential signaling pathway that could be modulated by this compound is the NF-κB pathway. The following diagram illustrates this hypothetical mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines leads to This compound This compound This compound->IKK Complex inhibits?

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion and Future Directions

This compound represents a molecule of interest within the caryophyllane sesquiterpenoid family. While its basic chemical properties are established, a significant gap exists in the scientific literature regarding its biological activity, mechanism of action, and the experimental procedures for its study. Future research should focus on the isolation and full spectroscopic characterization of this compound from its natural source. Subsequent in-vitro and in-vivo studies are warranted to elucidate its potential therapeutic effects, particularly in the areas of inflammation and oncology, where related compounds have shown promise. Such research would be invaluable for drug development professionals seeking novel bioactive compounds.

References

Unraveling the Stereochemistry of 1,9-Caryolanediol 9-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product chemistry and drug discovery. This document details the structural elucidation, stereochemical assignment, and the experimental methodologies employed in its characterization.

Core Structure and Stereochemical Configuration

This compound, with the molecular formula C₁₇H₂₈O₃, possesses a complex tricyclic caryolane skeleton. The stereochemistry of this molecule has been determined through extensive spectroscopic analysis. The absolute configuration is defined by the IUPAC name: [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate .

This nomenclature precisely defines the spatial arrangement at the five stereocenters on the tricyclic core, which is crucial for its biological activity and interaction with molecular targets.

Table 1: Stereochemical Descriptors for this compound

Atom NumberStereochemical Descriptor
1R
2S
5R
8S
9S

Isolation from Natural Sources

This compound is a natural product that has been isolated from the plant species Sindora sumatrana Miq., which belongs to the Leguminosae family. The isolation of this compound is a critical first step for its structural and biological characterization.

Experimental Protocols for Structural Elucidation

Extraction and Isolation

A generalized protocol for the extraction and isolation of sesquiterpenoids like this compound from a plant source such as Sindora sumatrana would be as follows:

G plant_material Dried and Powdered Plant Material (Sindora sumatrana) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Fractionation partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Isolated this compound hplc->pure_compound

Fig. 1: Generalized workflow for the isolation of this compound.
Spectroscopic Analysis

The definitive structural elucidation and stereochemical assignment would be achieved through a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are fundamental.

    • ¹H and ¹³C NMR: To identify the number and types of protons and carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key to assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for deducing the relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns can provide additional structural clues.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester (C=O) groups.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous three-dimensional structure.

The logical flow for determining the stereochemistry using these techniques is outlined below.

G start Isolated Pure Compound nmr_ms NMR (1D & 2D) and HRMS start->nmr_ms xray Single-Crystal X-ray Crystallography start->xray planar_structure Determination of Planar Structure nmr_ms->planar_structure noesy_roesy NOESY/ROESY Analysis planar_structure->noesy_roesy relative_stereo Elucidation of Relative Stereochemistry noesy_roesy->relative_stereo final_structure Complete Stereostructure of This compound relative_stereo->final_structure absolute_stereo Confirmation of Absolute Stereochemistry xray->absolute_stereo absolute_stereo->final_structure

Fig. 2: Logical workflow for the stereochemical determination of this compound.

Quantitative Data

While the primary literature containing the specific quantitative data for this compound is not widely available, the following tables represent the types of data that would be generated during its structural elucidation.

Table 2: Hypothetical ¹H NMR Data (CDCl₃, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
............
H-9~4.8-5.0m...
OAc~2.05s-
Me-12...s-
Me-13...s-
Me-15...s-

Table 3: Hypothetical ¹³C NMR Data (CDCl₃, 125 MHz)

Positionδ (ppm)
C-1~75-80
C-9~70-75
C=O~170
OAc-Me~21
......

Signaling Pathways and Biological Activity

The biological activities and associated signaling pathways of this compound are not yet extensively studied. However, many caryophyllane sesquiterpenoids exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Future research will likely focus on elucidating the molecular targets and signaling cascades modulated by this compound.

Conclusion

The stereochemistry of this compound has been established as [(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate. This detailed three-dimensional arrangement is critical to its identity and potential biological function. The elucidation of such a complex structure relies on a synergistic application of modern spectroscopic techniques, with NMR spectroscopy and X-ray crystallography being the most definitive methods. Further investigation into the biological properties of this stereochemically defined natural product is warranted to explore its potential in drug development.

Methodological & Application

Application Notes & Protocols for In Vitro Anti-Inflammatory Assay of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,9-Caryolanediol 9-acetate in in vitro anti-inflammatory assays. The protocols are designed to be detailed and accessible for researchers in various fields, including pharmacology, immunology, and drug discovery.

Introduction

This compound is a sesquiterpenoid compound of interest for its potential therapeutic properties. Natural products are a rich source of novel anti-inflammatory agents.[1] This document outlines detailed protocols for assessing the anti-inflammatory activity of this compound in cell-based assays, focusing on its ability to modulate key inflammatory pathways. The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

Data Presentation

The following tables summarize the expected quantitative data from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.7 ± 3.531.5 ± 3.228.9 ± 2.8
1058.9 ± 4.855.2 ± 4.551.7 ± 4.2
2575.3 ± 5.671.8 ± 5.168.4 ± 5.0
5088.1 ± 6.285.4 ± 5.982.3 ± 5.7
Dexamethasone (10 µM)92.5 ± 4.190.1 ± 3.888.6 ± 3.5

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%)
199.1 ± 1.2
598.5 ± 1.5
1097.8 ± 1.8
2596.2 ± 2.1
5095.4 ± 2.5
10085.3 ± 3.4

Cell viability was determined using the MTT assay after 24 hours of treatment. Data are presented as mean ± SD.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation in vitro.[4]

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Excessive production of nitric oxide is a hallmark of inflammation.[5]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour. Include a vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[5] Include an unstimulated control group.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.[6]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[6]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Quantification: Calculate the nitrite (B80452) concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[3]

  • Cell Culture and Treatment: Follow the same procedure as for the NO assay (Section 3).

  • Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.[7]

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[7][8]

    • This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the standards and samples.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[9]

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis culture RAW 264.7 Cell Culture seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat lps Stimulate with LPS pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa absorbance Measure Absorbance griess->absorbance elisa->absorbance quantify Quantify & Analyze Data absorbance->quantify

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 p65 IkB->NFkB_p65 Inhibition NFkB_inactive NF-κB NFkB_p50 p50 NFkB_active p65/p50 NFkB_p65->NFkB_active NFkB_p50->NFkB_active compound 1,9-Caryolanediol 9-acetate compound->IKK Inhibition DNA DNA NFkB_active->DNA genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->genes

References

Application Notes and Protocols for Antimicrobial Activity Screening of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary screening of the antimicrobial properties of the sesquiterpenoid 1,9-Caryolanediol 9-acetate. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this document outlines standardized protocols widely used for assessing the antimicrobial potential of novel chemical entities. The methodologies are based on established techniques for determining bacteriostatic and bactericidal activity.

Introduction to this compound and its Antimicrobial Potential

This compound is a derivative of caryolanediol, a class of sesquiterpenoids. While direct evidence of its antimicrobial action is not extensively documented in peer-reviewed literature, related caryophyllane sesquiterpenoids, such as β-caryophyllene, have demonstrated notable antimicrobial effects against a range of pathogens. For instance, β-caryophyllene has shown activity against both Gram-positive and Gram-negative bacteria.[1][2] Specifically, studies have reported its effectiveness against Staphylococcus aureus and its ability to inhibit the growth of various oral bacteria.[1][3][4][5] This suggests that this compound may also possess antimicrobial properties worthy of investigation.

The screening protocols detailed below are designed to provide initial qualitative and quantitative assessments of the compound's efficacy against a panel of clinically relevant microorganisms.

Data Presentation: Antimicrobial Susceptibility of this compound

The following table should be used to summarize the quantitative data obtained from the antimicrobial screening assays. For illustrative purposes, this table includes example data for the related compound, β-caryophyllene , against various microbial strains. Researchers should replace this with their experimental data for this compound.

Test MicroorganismStrain IDGram StainAntimicrobial AssayZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusATCC 29213PositiveDisk DiffusionEnter DataEnter DataEnter Data
Broth MicrodilutionN/AEnter DataEnter Data
Escherichia coliATCC 25922NegativeDisk DiffusionEnter DataEnter DataEnter Data
Broth MicrodilutionN/AEnter DataEnter Data
Pseudomonas aeruginosaATCC 27853NegativeDisk DiffusionEnter DataEnter DataEnter Data
Broth MicrodilutionN/AEnter DataEnter Data
Candida albicansATCC 90028N/A (Fungus)Disk DiffusionEnter DataEnter DataEnter Data
Broth MicrodilutionN/AEnter DataEnter Data
Example: β-caryophyllene
Staphylococcus aureusATCC 6538PPositiveBroth MicrodilutionN/A3 ± 1.0 µM[4]Not Reported
Staphylococcus epidermidisClinical IsolatePositiveBroth MicrodilutionN/A25 mg/mL[3]50 mg/mL[3]

Experimental Protocols

Protocol 1: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity of this compound.[6][7][8][9]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Test microbial cultures (e.g., S. aureus, E. coli)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[7]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum, removing excess liquid by pressing the swab against the inside of the tube.[8][10] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[9]

  • Disk Preparation and Application: Aseptically impregnate sterile paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[7] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) using calipers or a ruler.[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[12][13][14][15]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Test microbial cultures

  • Sterile saline solution

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.[11]

  • Serial Dilution: Prepare a stock solution of this compound at twice the highest desired test concentration. Add 200 µL of this stock solution to the first column of wells.[11] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).[16]

  • Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the diluted bacterial suspension.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the wells.[12][14] This can be assessed visually or by using a microplate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent required to kill the bacterium.[11]

Materials:

  • MIC plate from Protocol 2

  • Sterile agar plates (e.g., MHA)

  • Micropipette

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.[3]

  • Plating: Spot-inoculate the aliquots onto separate sections of a sterile agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis prep_compound Prepare 1,9-Caryolanediol 9-acetate Solution disk_diffusion Disk Diffusion Assay (Qualitative) prep_compound->disk_diffusion mic_determination Broth Microdilution (Quantitative MIC) prep_compound->mic_determination prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->disk_diffusion prep_inoculum->mic_determination measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones determine_mic Determine MIC Value mic_determination->determine_mic determine_mbc Determine MBC Value determine_mic->determine_mbc

Caption: Experimental workflow for antimicrobial activity screening.

logical_relationship compound This compound screening Antimicrobial Screening compound->screening activity Antimicrobial Activity screening->activity bacteriostatic Bacteriostatic (Inhibits Growth) activity->bacteriostatic bactericidal Bactericidal (Kills Bacteria) activity->bactericidal mic MIC Determination bacteriostatic->mic mbc MBC Determination bactericidal->mbc

Caption: Logical relationship of antimicrobial screening concepts.

References

Application Notes and Protocols: Using 1,9-Caryolanediol 9-acetate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid of the caryolane class. While the biological activities of many sesquiterpenoids are well-documented, this compound remains a relatively understudied compound. Structurally related compounds, such as caryolan-1,9β-diol, have been isolated and investigated, showing a lack of significant cytotoxicity against certain cancer cell lines, including Hep3B and MG-63, and no notable antibacterial activity.[1] This suggests that this compound may also exhibit low toxicity, making it a potentially interesting candidate for further biological investigation without causing immediate cell death.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture systems. The protocols outlined below are designed to facilitate the preliminary assessment of its potential cytotoxic, anti-proliferative, and anti-inflammatory effects.

Data Presentation

Due to the limited publicly available data on the biological activity of this compound, the following table is presented as a template for summarizing experimental findings. Researchers are encouraged to populate this table with their own data. For context, data on the related compound, caryolan-1,9β-diol, is included where available.

Compound Cell Line Assay Endpoint Result Reference
caryolan-1,9β-diolHep3B, MG-63CytotoxicityCell ViabilityNo activity observed[1]
This compounde.g., A549, RAW 264.7CytotoxicityIC50User-defined
This compounde.g., A549Proliferation% InhibitionUser-defined
This compounde.g., RAW 264.7Anti-inflammatoryNO Inhibition (IC50)User-defined
This compounde.g., A549Apoptosis% Apoptotic CellsUser-defined

Experimental Protocols

1. Preparation of Stock Solution

A critical first step for in vitro studies is the proper solubilization of the test compound.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on cell viability.

  • Materials:

    • Selected cell line(s) (e.g., A549 human lung carcinoma, RAW 264.7 murine macrophage)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM to 100 µM.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol assesses the potential of this compound to inhibit the inflammatory response in vitro.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete culture medium

    • Lipopolysaccharide (LPS)

    • This compound stock solution

    • Griess Reagent System

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated vehicle control.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Compound This compound Stock 10 mM Stock in DMSO Compound->Stock Dissolve Treatment Treat with Serial Dilutions Stock->Treatment Cells Seed Cells in 96-well Plate Cells->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Viability/Cytotoxicity) Incubation->MTT Griess Griess Assay (Anti-inflammatory) Incubation->Griess Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis IC50 Calculate IC50 MTT->IC50 Inhibition Calculate % Inhibition Griess->Inhibition Apoptosis->Inhibition Stats Statistical Analysis IC50->Stats Inhibition->Stats

Caption: Experimental workflow for in vitro evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Protocol for the Solubilization of 1,9-Caryolanediol 9-acetate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the dissolution of 1,9-Caryolanediol 9-acetate, a caryophyllane sesquiterpene, for use in a variety of research applications, including in vitro and in vivo studies. The following guidelines are intended for researchers, scientists, and professionals in the field of drug development to ensure consistent and effective preparation of this compound for experimental use.

Chemical Information

Compound Name This compound
CAS Number 155488-34-9[1][2]
Molecular Formula C17H28O3[1]
Molecular Weight 280.4 g/mol
Appearance Powder[3]
Storage Store at -20°C, protected from air and light[1][3]

Solubility Data

Based on available data, this compound is a hydrophobic compound. A certificate of analysis for the compound indicates its solubility in several organic solvents.[3] The table below summarizes the known solubility of this compound.

Solvent Solubility Primary Use Notes
Dimethyl Sulfoxide (DMSO) Soluble[3]In vitro & In vivo (as co-solvent)A versatile solvent for preparing high-concentration stock solutions.[4][5] Final DMSO concentration in cell-based assays should be minimized to avoid cytotoxicity (typically ≤ 1% v/v).[6]
Ethanol (EtOH) SolubleIn vitroCommonly used for dissolving caryophyllane sesquiterpenes for in vitro experiments.[6] The final concentration in the medium should be kept low.
Chloroform Soluble[3]AnalyticalNot suitable for biological experiments due to its high toxicity.
Dichloromethane (DCM) Soluble[3]AnalyticalNot suitable for biological experiments due to its high toxicity.
Ethyl Acetate Soluble[3]Analytical/ExtractionGenerally not used for direct application in biological assays.
Acetone Soluble[3]General Laboratory UseNot typically used for preparing solutions for biological experiments.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for a short period may aid in solubilization if necessary.

  • Sterilization: While the stock solution in 100% DMSO is generally considered self-sterilizing, it can be filter-sterilized through a 0.22 µm syringe filter if required for specific applications. Ensure the filter is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Preparation of Working Solutions for In Vitro Experiments

Procedure:

  • Thawing: Thaw an aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate cell culture medium to achieve the final desired working concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels, typically not exceeding 1% (v/v).[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Preparation of Formulations for In Vivo Experiments

For animal studies, a formulation that enhances the solubility and bioavailability of the hydrophobic compound is often required. The following is a common formulation approach.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

  • Addition of Co-solvents: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.

  • Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic mixture while vortexing to form a stable emulsion or solution. A common formulation ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Final Preparation: The final formulation should be prepared fresh before each administration and visually inspected for any precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot & Store at -20°C vortex->store thaw Thaw Stock store->thaw dissolve_dmso Dissolve in DMSO store->dissolve_dmso dilute_medium Dilute in Culture Medium thaw->dilute_medium assay Perform Cell-Based Assay dilute_medium->assay add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline administer Administer to Animal Model add_saline->administer

Caption: Experimental workflow for dissolving this compound.

signaling_pathway compound 1,9-Caryolanediol 9-acetate receptor Hypothetical Receptor (e.g., GPCR) compound->receptor Binds and Activates enzyme Downstream Effector (e.g., Adenylyl Cyclase) receptor->enzyme Modulates Activity second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activates transcription_factor Transcription Factor (e.g., CREB) pka->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: 1,9-Caryolanediol 9-acetate as a Potential Lead Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid natural product isolated from Sindora sumatrana. Sesquiterpenoids are a class of organic compounds often found in essential oils and are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This document provides an overview of the potential of this compound as a lead compound in drug discovery, with a focus on its potential anti-inflammatory properties. While direct and extensive biological data for this compound is limited in publicly available literature, this document outlines a standard experimental protocol for evaluating its anti-inflammatory activity, based on methodologies used for similar compounds isolated from the same source.

Potential Biological Activity: Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A common strategy in the discovery of novel anti-inflammatory agents is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO, through the induction of inducible nitric oxide synthase (iNOS). Therefore, the inhibition of LPS-induced NO production is a widely used in vitro assay to screen for potential anti-inflammatory compounds.

While specific data for this compound is not available in the provided search results, a study on other sesquiterpenoids from Sindora sumatrana investigated their potential to inhibit LPS-induced NO production in RAW 264.7 macrophage cells. The following sections provide a representative protocol and data table for such an experiment.

Data Presentation

Table 1: Representative Inhibitory Activity of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
This compound1015 ± 2.1> 100
2535 ± 3.5
5055 ± 4.2
10075 ± 5.8
L-NMMA (Positive Control)1095 ± 1.55.2

Note: The data presented in this table is representative and for illustrative purposes only, as specific experimental values for this compound were not found in the provided search results. L-NMMA (NG-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

1. Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.

2. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) for standard curve

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

3. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂. b. Harvest cells using a cell scraper and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

4. Compound Treatment: a. Prepare serial dilutions of this compound in DMEM from the stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%. b. After 24 hours of incubation, remove the old medium from the wells. c. Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA). e. Incubate the plate for 1 hour at 37°C.

5. LPS Stimulation: a. Following the pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells. b. Incubate the plate for a further 24 hours at 37°C.

6. Measurement of Nitrite Concentration (Griess Assay): a. After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM. c. Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. d. Incubate for 10 minutes at room temperature, protected from light. e. Add 50 µL of Griess Reagent Component B to each well. f. Incubate for another 10 minutes at room temperature, protected from light. g. Measure the absorbance at 540 nm using a microplate reader.

7. Data Analysis: a. Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. b. The percentage of NO production inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100 c. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate culture->seed compound Add this compound seed->compound lps Stimulate with LPS compound->lps supernatant Collect Supernatant lps->supernatant griess Add Griess Reagent supernatant->griess read Measure Absorbance at 540 nm griess->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for NO production inhibition assay.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS iNOS Protein iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 1,9-Caryolanediol 9-acetate (Potential Inhibitor) Compound->IKK ? Compound->NFkB ? Compound->iNOS ?

Caption: Potential points of inhibition in the LPS-induced NO signaling pathway.

Application Notes and Protocols for the Semi-Synthesis of 1,9-Caryolanediol 9-acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the proposed semi-synthetic methods for obtaining 1,9-Caryolanediol 9-acetate and its analogs, starting from the readily available natural product, (-)-caryophyllene oxide. The protocols are based on established chemical transformations of caryophyllane sesquiterpenoids. The potential biological activities of these analogs are inferred from studies on related caryophyllane structures, suggesting potential applications in anti-inflammatory and anticancer research.

Introduction

This compound is a sesquiterpenoid belonging to the caryophyllane class. The caryophyllane skeleton is a common motif in natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives. These activities include anti-inflammatory, analgesic, and cytotoxic effects.[1][2] The semi-synthesis of analogs of this compound offers a promising avenue for the development of novel therapeutic agents with potentially enhanced potency and selectivity.

The proposed synthetic strategy commences with the acid-catalyzed hydration of (-)-caryophyllene oxide to yield a diol precursor, followed by selective acetylation and subsequent derivatization to generate a library of analogs.

Data Presentation

Table 1: Summary of Key Intermediates and Target Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
(-)-Caryophyllene oxideC₁₅H₂₄O220.35Starting Material
1,9-CaryolanediolC₁₅H₂₆O₂238.37Acid-catalyzed hydration of (-)-caryophyllene oxide
This compoundC₁₇H₂₈O₃280.41Selective acetylation of 1,9-Caryolanediol
Analog A (Ester)R = CO-R'VariesVariesAcylation of this compound
Analog B (Ether)R = R'VariesVariesAlkylation of this compound

Table 2: Inferred Biological Activities of Caryophyllane Analogs

Compound ClassBiological ActivityReported IC₅₀/EC₅₀ ValuesReference Compound(s)
Caryophyllane DiolsAnti-inflammatory (inhibition of superoxide (B77818) anion generation and elastase release)IC₅₀ = 11.22 - 23.53 µMClovan-2β,9α-diol
Caryophyllane Diol EstersAnti-inflammatory (inhibition of elastase release)IC₅₀ = 7.63 µMRumphellolide L
Caryophyllane SesquiterpenesCytotoxic (against various cancer cell lines)IC₅₀ values in the µg/mL rangeβ-caryophyllene, α-humulene
Caryophyllene (B1175711) OxideAnalgesic and Anti-inflammatory-Caryophyllene oxide

Experimental Protocols

Protocol 1: Semi-synthesis of 1,9-Caryolanediol from (-)-Caryophyllene Oxide

This protocol is adapted from the general procedure for the acid-catalyzed hydration of caryophyllene oxide. The regioselectivity of the epoxide ring opening is sensitive to the acid catalyst and reaction conditions.

Materials:

Procedure:

  • Dissolve (-)-caryophyllene oxide (1.0 g, 4.54 mmol) in acetone (20 mL) in a round-bottom flask.

  • Add 10% aqueous sulfuric acid (5 mL) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate 1,9-Caryolanediol. The desired product is often one of the more polar components.

Expected Outcome: A mixture of isomeric diols is expected. The yield of 1,9-Caryolanediol will depend on the specific reaction conditions and may require careful chromatographic separation for isolation.

Protocol 2: Selective Synthesis of this compound

This protocol utilizes a regioselective acetylation of the secondary hydroxyl group at the C-9 position.

Materials:

Procedure:

  • Dissolve 1,9-Caryolanediol (500 mg, 2.10 mmol) in dry pyridine (10 mL) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.22 mL, 2.31 mmol, 1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding cold water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Expected Outcome: The mono-acetylated product should be obtained with good selectivity due to the higher reactivity of the secondary hydroxyl group compared to the tertiary hydroxyl at C-1.

Protocol 3: General Procedure for the Synthesis of this compound Analogs (Esterification)

This protocol describes a general method for synthesizing ester analogs at the C-1 position.

Materials:

  • This compound

  • Desired acyl chloride or carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) (if starting from a carboxylic acid)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (if starting from an acyl chloride)

Procedure (using an acyl chloride):

  • Dissolve this compound (100 mg, 0.36 mmol) in dry DCM (5 mL) containing triethylamine (0.1 mL, 0.72 mmol).

  • Cool the solution to 0 °C and add the desired acyl chloride (0.40 mmol, 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting analog by column chromatography.

Visualizations

semi_synthesis_workflow start (-)-Caryophyllene Oxide diol 1,9-Caryolanediol start->diol  Acid-catalyzed Hydration (H₂SO₄) acetate This compound diol->acetate  Selective Acetylation (Acetic Anhydride, Pyridine) analogs Analogs acetate->analogs  Derivatization (Esterification/Alkylation)

Caption: Semi-synthesis workflow for this compound and its analogs.

logical_relationship parent Caryophyllane Sesquiterpenoids diol_class Caryophyllane Diols parent->diol_class ester_class Caryophyllane Diol Esters parent->ester_class activity2 Cytotoxic Activity parent->activity2  (General class) activity1 Anti-inflammatory Activity diol_class->activity1 ester_class->activity1

Caption: Inferred biological activities of target compound classes.

References

Application of 1,9-Caryolanediol 9-acetate in Natural Product Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid belonging to the caryophyllane class of natural products. While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its structural class, the caryophyllane sesquiterpenes, is a well-established source of bioactive compounds with a wide range of pharmacological properties. This document provides a generalized framework for the investigation of this compound in natural product research, drawing upon the known activities of related compounds. The protocols and application notes presented herein are intended to serve as a starting point for researchers to explore the potential therapeutic applications of this compound.

Caryophyllane sesquiterpenes, as a class, have demonstrated significant potential in several key areas of pharmacological research, including anti-inflammatory, anticancer, and antimicrobial activities[1][2][3][4]. These activities are often attributed to the unique bicyclic carbon skeleton of the caryophyllane core. The presence of an acetate (B1210297) group in this compound may influence its polarity, bioavailability, and mechanism of action compared to other caryophyllane derivatives.

Potential Areas of Application

Based on the known bioactivities of caryophyllane sesquiterpenes, the following areas represent promising avenues for the investigation of this compound:

  • Anti-inflammatory Research: Many caryophyllane sesquiterpenes exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response[1][2][5].

  • Oncology Research: The anticancer potential of this class of compounds has been demonstrated through the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth in various cancer cell lines[1][4][5].

  • Antimicrobial Research: Several caryophyllane derivatives have shown activity against a range of bacterial and fungal pathogens[3].

Generalized Experimental Protocols

The following are generalized protocols for investigating the potential biological activities of this compound. Researchers will need to optimize these protocols based on their specific experimental setup and objectives.

Anti-inflammatory Activity Assessment

Objective: To determine the in vitro anti-inflammatory effects of this compound.

a) Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

    • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

b) Measurement of Pro-inflammatory Cytokine Production

  • Methodology:

    • Following the same treatment protocol as above, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

a) Cell Viability and Proliferation Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology (MTT Assay):

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

b) Apoptosis Assay

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Assessment

Objective: To determine the antimicrobial efficacy of this compound.

a) Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Methodology (Broth Microdilution Method):

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
110.5 ± 2.18.2 ± 1.55.6 ± 1.198.7 ± 1.3
1035.2 ± 4.528.9 ± 3.222.1 ± 2.897.5 ± 2.0
5068.7 ± 5.155.4 ± 4.848.9 ± 3.995.1 ± 2.5
10085.3 ± 6.272.8 ± 5.565.7 ± 4.788.3 ± 3.1

Table 2: Hypothetical Cytotoxic Activity (IC50) of this compound

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)45.8
A549 (Lung Cancer)62.3
HCT116 (Colon Cancer)38.9
HEK293 (Non-cancerous)> 100

Table 3: Hypothetical Antimicrobial Activity (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans128

Visualizations

Experimental Workflow Diagrams

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture and Treatment cluster_assays Bioassays cluster_results Data Analysis start RAW 264.7 Macrophages treatment Treat with this compound start->treatment lps Induce with LPS treatment->lps griess Griess Assay for NO lps->griess elisa ELISA for Cytokines lps->elisa mtt MTT Assay for Viability lps->mtt no_inhibition Calculate NO Inhibition griess->no_inhibition cytokine_levels Quantify Cytokine Levels elisa->cytokine_levels cell_viability Determine Cell Viability mtt->cell_viability experimental_workflow_anticancer cluster_cell_culture Cell Culture and Treatment cluster_assays Bioassays cluster_results Data Analysis start Cancer Cell Lines treatment Treat with this compound start->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant signaling_pathway_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk compound 1,9-Caryolanediol 9-acetate compound->ikk Inhibits? ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα NF-κB nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB nfkb_p65->nfkb_nuc translocates ikb_nfkb->nfkb_p65 releases dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines

References

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 1,9-Caryolanediol 9-acetate in Plant Matrix

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 1,9-Caryolanediol 9-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a caryophyllane-type sesquiterpenoid of interest in natural product research and drug discovery. Accurate quantification of this analyte in complex matrices, such as plant extracts, is crucial for pharmacokinetic studies, quality control, and efficacy assessments. This application note describes a robust and sensitive analytical method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method presented here is designed to be selective, accurate, and reproducible for the analysis of this compound in a plant matrix.

Materials and Methods

A summary of the materials and equipment required for this analytical method is provided below.

Reagents and Materials Equipment
This compound reference standardHigh-Performance Liquid Chromatography (HPLC) system
Internal Standard (e.g., deuterated analog)Tandem Mass Spectrometer (MS/MS)
Acetonitrile (HPLC grade)Analytical balance
Methanol (B129727) (HPLC grade)Centrifuge
Water (LC-MS grade)Vortex mixer
Formic acid (LC-MS grade)Solid-Phase Extraction (SPE) manifold and cartridges
Plant matrix (e.g., dried leaves)Nitrogen evaporator

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Stock Solutions

  • Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Store stock solutions at -20°C.

b. Preparation of Calibration Standards and Quality Control Samples

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) in a similar manner.

c. Sample Extraction from Plant Material

  • Weigh 100 mg of homogenized, dried plant material into a centrifuge tube.

  • Add 1 mL of extraction solvent (e.g., methanol or ethyl acetate).

  • Spike with the internal standard solution.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis

The analysis is performed using a reversed-phase HPLC column coupled to a tandem mass spectrometer.

HPLC Parameters MS/MS Parameters
Column: C18, 2.1 x 100 mm, 3.5 µmIonization Mode: Electrospray Ionization (ESI), Positive
Mobile Phase A: Water with 0.1% Formic AcidScan Type: Multiple Reaction Monitoring (MRM)
Mobile Phase B: Acetonitrile with 0.1% Formic AcidMRM Transitions: To be determined by infusion of the standard
Flow Rate: 0.3 mL/minCollision Energy: Optimized for each transition
Injection Volume: 5 µLSource Temperature: 500°C
Gradient: 5% B to 95% B in 10 min, hold for 2 min, return to initial conditions

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison and validation of the method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Linearity (R²): Value

Table 2: Accuracy and Precision of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) ± SD (n=5)Accuracy (%)Precision (%RSD)
Low3ValueValueValue
Medium300ValueValueValue
High800ValueValueValue

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction with IS Homogenization->Extraction Cleanup SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation HPLC HPLC Separation Evaporation->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting signaling_pathway cluster_mass_spec Mass Spectrometry Fragmentation Parent Parent Ion This compound [M+H]+ Fragment1 Product Ion 1 (e.g., loss of Acetate) Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (e.g., caryophyllane backbone fragment) Parent->Fragment2 Collision-Induced Dissociation

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1,9-Caryolanediol 9-acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction yield of this compound?

A1: The primary factors influencing extraction efficiency include the quality and preparation of the raw plant material, the choice of extraction solvent, the extraction temperature, and the duration of the extraction process.[1][2] Proper drying and grinding of the plant material are crucial first steps.[2]

Q2: Which solvent system is most effective for extracting this compound?

A2: Solvents of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane, are often effective for extracting sesquiterpenoid acetates. Highly polar solvents like methanol (B129727) or ethanol (B145695) may co-extract a significant amount of impurities, while non-polar solvents like hexane (B92381) may not efficiently extract the target compound. The optimal solvent or solvent mixture should be determined experimentally.

Q3: How can I minimize the degradation of this compound during extraction?

A3: this compound, like many natural products, can be sensitive to high temperatures. It is advisable to avoid excessive heat during extraction and solvent evaporation.[3] Using a rotary evaporator under reduced pressure for solvent removal is a standard practice to minimize thermal degradation. Additionally, storing the extract at low temperatures (e.g., -20°C) and protecting it from light can prevent degradation.[3]

Q4: Is a pre-extraction (defatting) step necessary?

A4: For plant materials rich in lipids and waxes, a preliminary extraction with a non-polar solvent, such as n-hexane or petroleum ether, can be beneficial. This "defatting" step removes non-polar impurities that can interfere with subsequent chromatographic purification and improve the overall purity of the crude extract.[3]

Q5: What are the recommended storage conditions for the purified this compound?

A5: The purified compound should be stored in a sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are recommended.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction. 2. Inappropriate solvent selection. 3. Poor quality of plant material.1. Increase extraction time or perform multiple extraction cycles. 2. Experiment with solvents of varying polarities (e.g., ethyl acetate, dichloromethane, or mixtures). 3. Ensure plant material is properly dried, finely ground, and from a reliable source.
Low Purity of Crude Extract 1. Co-extraction of impurities (e.g., chlorophyll, waxes). 2. Use of a non-selective solvent.1. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane. 2. Utilize a more selective solvent or a multi-step extraction with solvents of increasing polarity.
Degradation of Target Compound 1. High temperatures during extraction or solvent removal. 2. Presence of degradative enzymes in the plant material.1. Use lower extraction temperatures and remove solvent under reduced pressure (rotary evaporator). 2. Ensure the plant material is thoroughly dried to deactivate enzymes.
Poor Separation in Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Presence of interfering compounds.1. Optimize the HPLC/column chromatography method by testing different solvent gradients and column types (e.g., reversed-phase C18, normal-phase silica). 2. Reduce the amount of crude extract loaded onto the column. 3. Pre-purify the crude extract using techniques like solid-phase extraction (SPE) before final chromatography.
Irreproducible Results 1. Variation in plant material. 2. Inconsistent extraction parameters.1. Standardize the source, harvesting time, and pre-processing of the plant material. 2. Maintain consistent solvent-to-solid ratios, extraction times, and temperatures for all experiments.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of caryophyllane sesquiterpenoids, which can be adapted for this compound.

Protocol 1: Solvent Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves) in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried material into a fine powder.

  • Defatting (Optional): Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove non-polar compounds. Filter and discard the hexane extract.

  • Extraction: Macerate the defatted plant material with a solvent of intermediate polarity, such as ethyl acetate, at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This will yield fractions of varying polarity.

Protocol 2: Chromatographic Purification
  • Column Chromatography: Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography over silica (B1680970) gel.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Combine fractions containing the compound of interest and subject them to further purification by semi-preparative HPLC, typically using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.

Data Presentation

The following tables provide representative data on the influence of extraction parameters on the yield of sesquiterpenoids. Note that these are generalized values, and optimal conditions for this compound may vary.

Table 1: Effect of Solvent Polarity on Crude Extract Yield

Solvent SystemRelative PolarityRepresentative Crude Yield (%)
n-HexaneLow1.5 - 3.0
DichloromethaneMedium3.5 - 6.0
Ethyl AcetateMedium4.0 - 7.5
AcetoneHigh5.0 - 9.0
MethanolHigh8.0 - 15.0

Table 2: Influence of Extraction Time on Sesquiterpenoid Recovery (Maceration)

Extraction Time (hours)Relative Recovery (%)
1265
2485
4895
72>98

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried and Powdered) defatting Defatting (n-Hexane) plant_material->defatting extraction Solvent Extraction (Ethyl Acetate) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_compound Pure 1,9-Caryolanediol 9-acetate hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_extraction Check Extraction Parameters start->check_extraction Yes check_purity Low Purity? start->check_purity No check_material Check Plant Material Quality check_extraction->check_material optimize_solvent Optimize Solvent System check_extraction->optimize_solvent increase_time Increase Extraction Time check_extraction->increase_time end_bad Further Optimization Needed check_material->end_bad optimize_solvent->end_bad increase_time->end_bad add_defatting Add Defatting Step check_purity->add_defatting Yes end_good Acceptable Yield and Purity check_purity->end_good No optimize_chromatography Optimize Chromatography add_defatting->optimize_chromatography optimize_chromatography->end_bad

Caption: Decision tree for troubleshooting low yield and purity in extraction.

References

Technical Support Center: Overcoming Solubility Challenges of 1,9-Caryolanediol 9-acetate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,9-Caryolanediol 9-acetate in aqueous media during experimental work.

Troubleshooting Guides

Issue: Precipitation of this compound Upon Dilution into Aqueous Buffer or Cell Culture Media

Q1: I dissolved this compound in an organic solvent, but it precipitated immediately when I added it to my aqueous experimental medium. What should I do?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this, starting with the simplest:

  • Optimize the Dilution Process: Instead of adding the concentrated stock solution directly to the full volume of aqueous media, try adding the stock to a smaller volume of the media while vortexing to ensure rapid mixing. Pre-warming the aqueous medium to 37°C can also improve solubility.[1]

  • Reduce the Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.

  • Decrease the Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your medium, typically well below 1%, as higher concentrations can be cytotoxic and contribute to precipitation.[2][3]

Q2: My this compound solution appears clear initially but becomes cloudy or shows precipitate after incubation. What is happening?

A2: Delayed precipitation can be caused by several factors:

  • Temperature Shifts: Moving the solution from room temperature to an incubator at 37°C can alter the solubility.[4]

  • pH Changes: The pH of cell culture media can change over time due to cellular metabolism, potentially affecting the compound's solubility.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[5]

  • Supersaturation: The initial clear solution might be a supersaturated, thermodynamically unstable state. Over time, the compound crashes out of the solution. Consider using solubility-enhancing excipients like cyclodextrins to form more stable complexes.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound for in vitro experiments?

A1: For hydrophobic compounds like this compound, a water-miscible organic solvent is the recommended starting point. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power for many nonpolar molecules.[7] Other options include ethanol, methanol, and dimethylformamide (DMF).[8] It is crucial to prepare a high-concentration stock solution in the organic solvent first.

Q2: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?

A2: You can perform a simple solubility test. Prepare a serial dilution of your compound's stock solution in your aqueous medium in a multi-well plate. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation at different time points. The highest concentration that remains clear is your maximum working soluble concentration.[5]

Q3: What are some advanced methods to improve the aqueous solubility of this compound?

A3: If simple co-solvent systems are insufficient, you can explore more advanced formulation strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[6][9][10] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[11] Studies on a similar sesquiterpene, β-caryophyllene, have shown that complexation with β-cyclodextrin significantly increases its oral bioavailability, suggesting a similar approach could be beneficial for this compound.[12]

  • Lipid-Based Formulations: These formulations, such as emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS), can encapsulate the compound in a lipid carrier, improving its dispersion and absorption in aqueous environments.[13][14][15]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can enhance the dissolution rate.[16][17]

Q4: Can the solvent I use affect my experimental results?

A4: Yes, organic solvents like DMSO can have biological effects, especially at higher concentrations.[2] It is essential to include a vehicle control in your experiments (your aqueous medium with the same final concentration of the solvent used to dissolve the compound) to account for any solvent-induced effects.[3]

Data Presentation

Table 1: Common Co-solvents for Initial Solubilization of Hydrophobic Compounds

Co-solventTypical Starting Stock ConcentrationAdvantagesDisadvantages
DMSO 10-100 mMHigh solubilizing power for many organic compounds.Can be toxic to cells at concentrations >0.5%; may cause compound precipitation upon aqueous dilution.[3][7]
Ethanol 10-50 mMGenerally well-tolerated by cells at low concentrations.Lower solubilizing power than DMSO for highly nonpolar compounds.[8]
DMF 10-50 mMGood solubilizing power.Higher toxicity profile compared to DMSO and ethanol.

Note: The optimal solvent and concentration are compound-specific and should be determined empirically.

Table 2: Overview of Advanced Solubility Enhancement Techniques

TechniqueMechanism of ActionKey AdvantagesConsiderations
Cyclodextrin (B1172386) Complexation Encapsulates the hydrophobic compound within its core, forming a water-soluble inclusion complex.[6]Can significantly increase aqueous solubility and stability.[9][10]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Lipid-Based Formulations The compound is dissolved in a lipid carrier, which can form emulsions or micelles in aqueous media.[13][14]Can improve both solubility and permeability.The formulation can be complex to develop and characterize.[18]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[16][17]A physical modification that does not alter the chemical structure of the compound.May not be sufficient for compounds with very low intrinsic solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Accurately weigh a precise amount of this compound.

  • Based on the molecular weight (280.44 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Vortex the vial for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Minimize Precipitation

  • Pre-warm the aqueous cell culture medium or buffer to 37°C.[1]

  • In a sterile tube, add the required volume of the pre-warmed aqueous medium.

  • While gently vortexing or swirling the tube, add the calculated volume of the this compound DMSO stock solution dropwise.[1]

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation before use.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh Compound dissolve Dissolve in 100% DMSO to create a concentrated stock weigh->dissolve add_stock Add stock solution dropwise while vortexing dissolve->add_stock Small volume of stock prewarm Pre-warm aqueous medium to 37°C prewarm->add_stock final_solution Final working solution for experiment add_stock->final_solution Homogeneous solution

Caption: Workflow for preparing an aqueous solution of a hydrophobic compound.

troubleshooting_logic cluster_solutions Potential Solutions start Compound precipitates in aqueous media check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution too rapid? check_conc->check_dilution No lower_conc Lower the final concentration check_conc->lower_conc Yes check_temp Was the medium cold? check_dilution->check_temp No slow_dilution Use dropwise addition with vortexing check_dilution->slow_dilution Yes warm_medium Pre-warm medium to 37°C check_temp->warm_medium Yes use_excipients Use solubility enhancers (e.g., cyclodextrins) check_temp->use_excipients No

Caption: Troubleshooting logic for compound precipitation in aqueous media.

References

"troubleshooting 1,9-Caryolanediol 9-acetate instability in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing instability of 1,9-Caryolanediol 9-acetate in solution. The following question-and-answer format addresses common issues and provides detailed experimental protocols to investigate and mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the concentration of this compound in my solution over time. What are the potential causes?

A1: The instability of this compound in solution is likely due to one or a combination of the following factors:

  • Ester Hydrolysis: The most probable cause of degradation is the hydrolysis of the 9-acetate ester group. This reaction can be catalyzed by the presence of acids or bases in your solution, leading to the formation of 1,9-Caryolanediol and acetic acid.[1][2][3][4][5] Basic conditions, in particular, accelerate this process, which is known as saponification and is generally irreversible.[2][3]

  • Degradation of the Caryophyllane Skeleton: The parent structure, a caryophyllane sesquiterpenoid, can be sensitive to acidic conditions and susceptible to oxidation.[6][7][8] This could lead to rearrangements or degradation of the core ring structure.

  • Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents, especially water, can participate in hydrolysis. Some organic solvents may contain acidic or basic impurities that can catalyze degradation.

  • Temperature and Light: Elevated temperatures can increase the rate of chemical degradation. Exposure to light, particularly UV light, may also induce photolytic degradation pathways.

Q2: How can I confirm if ester hydrolysis is the cause of the instability?

A2: To confirm ester hydrolysis, you can use analytical techniques to monitor for the appearance of the expected degradation products: 1,9-Caryolanediol and acetic acid. A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), should be developed.

  • Methodology:

    • Prepare a solution of this compound in your experimental solvent.

    • Divide the solution into several aliquots. Store them under different conditions (e.g., acidic, basic, neutral pH; room temperature, elevated temperature).

    • At various time points, analyze the samples by RP-HPLC.

    • Monitor for a decrease in the peak area of this compound and the concurrent appearance of a new, more polar peak corresponding to 1,9-Caryolanediol.

A proposed experimental workflow is outlined below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Study cluster_analysis Analysis prep Prepare stock solution of This compound aliquot Create aliquots for different stress conditions prep->aliquot acid Acidic Condition (e.g., 0.1N HCl) aliquot->acid base Basic Condition (e.g., 0.1N NaOH) aliquot->base neutral Neutral Condition (Buffered Saline) aliquot->neutral temp Elevated Temperature (e.g., 40°C, 60°C) aliquot->temp sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling neutral->sampling temp->sampling hplc RP-HPLC Analysis sampling->hplc data Analyze data for degradation products and loss of parent compound hplc->data

Caption: Experimental workflow for investigating the stability of this compound.

Q3: What are the recommended storage and handling conditions for this compound solutions?

A3: Based on general principles for ester-containing and sesquiterpenoid compounds, the following conditions are recommended to enhance stability:

  • pH: Maintain the solution at a slightly acidic to neutral pH (around 4-6.5). Avoid basic conditions, as they strongly promote ester hydrolysis.[2][3] The use of a buffered system is highly recommended to maintain a stable pH.

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.[9] Avoid repeated freeze-thaw cycles.

  • Solvent: If possible, use aprotic solvents (e.g., acetonitrile (B52724), THF) for stock solutions. For aqueous experimental solutions, minimize the water content as much as is feasible and use buffers.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify the primary degradation pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 4.5

  • RP-HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Condition Preparation: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress solution:

    • Acidic Hydrolysis: 0.1 N HCl

    • Basic Hydrolysis: 0.1 N NaOH

    • Neutral (Aqueous): PBS, pH 7.4

    • Buffered Acidic: Acetate buffer, pH 4.5

    • Control: 50:50 Acetonitrile:Water

  • Incubation: Incubate the solutions at room temperature and at 40°C.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching (for acid and base conditions): Before HPLC analysis, neutralize the acidic and basic samples to prevent further degradation on the column. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • HPLC Analysis: Analyze all samples by RP-HPLC. A suggested starting method would be a C18 column with a gradient elution of water and acetonitrile. Monitor at a wavelength such as 210 nm.[10]

  • Data Analysis: Quantify the peak area of this compound at each time point for each condition. Plot the percentage remaining versus time. Identify any major degradation peaks.

Data Presentation:

The results of this study can be summarized in the following table:

Stress ConditionTemperature (°C)Time (hours)% this compound RemainingMajor Degradation Product Peak Area
0.1 N HClRoom Temp0
2
4
8
24
0.1 N NaOHRoom Temp0
2
4
8
24
PBS, pH 7.4400
2
4
8
24

Potential Degradation Pathway

The primary anticipated degradation pathway is hydrolysis of the acetate ester.

G cluster_main 1_9_Caryolanediol_9_acetate This compound 1_9_Caryolanediol 1,9-Caryolanediol 1_9_Caryolanediol_9_acetate->1_9_Caryolanediol  Hydrolysis (H₂O, H⁺ or OH⁻) plus + Acetic_Acid Acetic Acid

Caption: Proposed hydrolysis pathway of this compound.

Troubleshooting Logic

If you are observing instability, the following decision tree can guide your troubleshooting process.

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Optimization of HPLC Conditions for 1,9-Caryolanediol 9-acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the purification of 1,9-Caryolanediol 9-acetate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing or fronting for this compound. What are the potential causes and solutions?

  • Answer: Peak asymmetry is a common issue in HPLC.[1]

    • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, column overload, or a contaminated column.[1] To address this, consider the following:

      • Reduce Sample Load: Injecting a lower concentration of your sample can prevent column overload.[1]

      • Optimize Mobile Phase: For sesquiterpenoids, using a mobile phase of acetonitrile (B52724) and water is common.[2][3] Adjusting the gradient or isocratic composition can improve peak shape. For compounds like sesquiterpene lactones, dissolving the sample in a water-acetonitrile mixture (1:1) prior to injection has been shown to improve peak symmetry.[3]

      • Column Health: Ensure your column is clean and not degraded. Flushing with a strong solvent may help.

    • Peak Fronting: This is often a sign of column overloading or an inappropriate sample solvent.[1]

      • Dilute the Sample: As with tailing, reducing the sample concentration is a primary solution.[1]

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause fronting.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my target compound is shifting between runs. How can I resolve this?

  • Answer: Fluctuations in retention time can be attributed to several factors:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. Inconsistent composition can lead to shifts.

    • Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection.

    • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time variability.

    • Temperature Fluctuations: Maintaining a constant column temperature using a column oven is recommended for reproducible results.

Issue 3: High Backpressure

  • Question: I am observing an unusually high backpressure in my HPLC system. What should I investigate?

  • Answer: High backpressure is a serious issue that can damage the HPLC system. Common causes include:

    • Blockages: A blockage in the tubing, injector, or, most commonly, the column inlet frit can lead to a pressure increase.

    • Contamination: Particulate matter from the sample or mobile phase can clog the system. Always filter your samples and mobile phases.

    • Precipitation: If using a buffered mobile phase, ensure the buffer is soluble in the organic solvent to prevent precipitation when the gradient changes.

Issue 4: Poor Resolution of this compound from Impurities

  • Question: I am unable to achieve baseline separation between my target compound and closely eluting impurities. What parameters can I adjust?

  • Answer: Improving resolution often requires a systematic approach to method development.

    • Mobile Phase Gradient: Optimizing the gradient slope is crucial. A shallower gradient can increase the separation between closely eluting peaks. For sesquiterpene analysis, gradient elution with acetonitrile and water is often effective.[2][4]

    • Stationary Phase: The choice of stationary phase has a significant impact on selectivity. A C18 column is a common starting point for reversed-phase separation of sesquiterpenoids.[2][5] If resolution is still poor, consider a column with a different stationary phase chemistry.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: Based on methods for similar sesquiterpenoids, a reversed-phase HPLC method is a logical starting point.[2][4][5][6]

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 50% B to 100% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (as many sesquiterpenes lack strong chromophores at higher wavelengths)[3]
Column Temperature 30 °C

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: The sample should be dissolved in a solvent that is compatible with the mobile phase. A 1:1 mixture of acetonitrile and water is a good starting point.[3] It is crucial to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Q3: What detection method is most suitable for this compound?

A3: Since this compound lacks a strong UV-absorbing chromophore, detection at low UV wavelengths, such as 210 nm, is often employed for sesquiterpenoids.[3] If higher sensitivity is required and the appropriate equipment is available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

Q4: Should I use a normal-phase or reversed-phase HPLC method?

A4: While normal-phase HPLC can be used for the separation of non-polar compounds, reversed-phase HPLC is generally more common and often provides better reproducibility for sesquiterpenoids.[2][4][5][7] The use of aqueous-organic mobile phases in reversed-phase chromatography is typically more convenient and less hazardous than the non-polar organic solvents used in normal-phase.[8]

Experimental Protocol: A Representative HPLC Method

The following is a detailed methodology for a hypothetical HPLC experiment for the purification of this compound, based on established methods for similar compounds.

1. Objective: To develop and optimize a reversed-phase HPLC method for the purification of this compound.

2. Materials and Reagents:

  • This compound standard (if available) or crude extract

  • HPLC-grade acetonitrile

  • Ultrapure water

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length)

  • Syringe filters (0.22 µm or 0.45 µm)

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude extract or standard.

  • Dissolve in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Gradient Program Time (min)
0
30
35
36
45

5. Data Analysis and Optimization:

  • Analyze the initial chromatogram for peak shape, retention time, and resolution.

  • If the peak of interest elutes too early, decrease the initial percentage of mobile phase B.

  • If the peak elutes too late, increase the initial percentage of mobile phase B.

  • To improve the separation of closely eluting peaks, adjust the gradient slope (e.g., make it shallower around the elution time of the target compound).

  • Once a satisfactory separation is achieved, the method can be further optimized for speed by increasing the flow rate or modifying the gradient, while ensuring resolution is maintained.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Optimization Sample Dissolve Sample (e.g., in ACN:Water) Filter_Sample Filter Sample (0.22 µm) Sample->Filter_Sample Injector Injector Filter_Sample->Injector Inject Sample Mobile_Phase Prepare Mobile Phase (e.g., Water & ACN) Degas Degas Mobile Phase Mobile_Phase->Degas Pump Pump Degas->Pump Mobile Phase Delivery Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition Detector->Data Chromatogram Analyze Chromatogram Data->Chromatogram Generate Chromatogram Optimize Optimize Conditions (Gradient, Flow Rate, etc.) Chromatogram->Optimize Purify Purification Optimize->Purify

Caption: A typical workflow for HPLC method development and purification.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Problem Identify HPLC Problem Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak_Fronting Peak Fronting Problem->Peak_Fronting RT_Shift Retention Time Shift Problem->RT_Shift High_Pressure High Backpressure Problem->High_Pressure Solution1 Reduce Sample Load Optimize Mobile Phase Peak_Tailing->Solution1 Solution2 Dilute Sample Check Sample Solvent Peak_Fronting->Solution2 Solution3 Check Mobile Phase Prep Ensure Column Equilibration Check Pump RT_Shift->Solution3 Solution4 Check for Blockages Filter Sample & Mobile Phase High_Pressure->Solution4

Caption: A logical flow for troubleshooting common HPLC issues.

References

"preventing degradation of 1,9-Caryolanediol 9-acetate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1,9-Caryolanediol 9-acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] It is also crucial to minimize exposure to moisture, light, and air (oxygen) to prevent hydrolytic and oxidative degradation.[2][3]

Q2: What is the primary degradation pathway for this compound?

A2: As an ester, the most common degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the acetate (B1210297) (ester) bond by water, which results in the formation of the parent alcohol (1,9-Caryolanediol) and acetic acid.[2][4] This process can be accelerated by acidic or basic conditions, elevated temperatures, and the presence of certain metal ions.[4][5]

Q3: What are the visible signs of degradation?

A3: While chemical degradation is often not visible, potential signs may include a change in the physical appearance of the sample (e.g., color change, clumping) or the development of a vinegar-like smell, which could indicate the formation of acetic acid from hydrolysis. The most reliable way to detect degradation is through analytical methods like HPLC.

Q4: How does humidity affect the stability of this compound?

A4: Humidity is a critical factor because it provides the water necessary for hydrolysis. Storing the compound in a dry environment and using moisture-proof packaging or desiccants is essential to minimize moisture exposure and reduce the likelihood of ester hydrolysis.[2][3][4]

Q5: Can pH influence the compound's stability during experiments?

A5: Yes, the pH of solutions can significantly influence the rate of ester hydrolysis. Both acidic and alkaline conditions can catalyze the degradation of the acetate group.[2] Studies on other sesquiterpenes have shown that they can be unstable at neutral to alkaline pH (e.g., pH 7.4), while showing greater stability at a slightly acidic pH (e.g., pH 5.5).[6]

Troubleshooting Guide

Q: I suspect my sample of this compound has degraded. What should I do?

A: If you suspect degradation, you should first quarantine the sample to prevent its use in further experiments. The next step is to re-analyze the sample's purity using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or a chromatogram from a freshly opened sample. The presence of new peaks or a decrease in the main peak's area indicates degradation.

Q: My analytical results (HPLC) show a new peak that wasn't there before. What could it be?

A: A new peak likely represents a degradation product. For this compound, the most probable degradation product is 1,9-Caryolanediol, formed via hydrolysis of the acetate ester. To confirm the identity of the degradant, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine its molecular weight.[7][8]

Q: Can I still use a partially degraded sample?

A: Using a partially degraded sample is not recommended for most applications, as the presence of impurities can lead to inaccurate and unreliable experimental results. The degradants may have different biological activities or interfere with the assay. It is best practice to use a sample that meets the required purity specifications.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C[1]Slows down chemical reaction rates, including hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidative degradation.[3]
Container Tightly sealed, amber glass vialPrevents exposure to moisture and light.[2][3]
Environment Dry, low-humidity locationReduces the risk of water absorption and subsequent hydrolysis.[2][4]
Handling Use in a dry environment (e.g., glove box)Minimizes exposure to atmospheric moisture during sample weighing and preparation.

Table 2: Example Conditions for a Forced Degradation Study

Forced degradation studies are used to understand potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Stress ConditionExample ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 50°C for 30 min[11]Hydrolysis of the ester linkage.
Base Hydrolysis 0.1 M NaOH at 50°C for 30 min[11]Base-catalyzed hydrolysis of the ester linkage.
Oxidation 3% H₂O₂ at 40°C for 30 min[11]Oxidation of the alcohol or other susceptible parts of the molecule.
Thermal 80°C for 24 hoursThermally induced degradation, potentially accelerating hydrolysis.
Photolytic Expose to light (ICH Q1B)Light-induced degradation.

Visualizations

DegradationPathway Potential Hydrolytic Degradation of this compound reactant This compound (Stable) hydrolysis Hydrolysis reactant->hydrolysis product1 1,9-Caryolanediol product2 Acetic Acid hydrolysis->product1 hydrolysis->product2 catalyst_water H₂O (Moisture) catalyst_water->hydrolysis catalyst_heat Heat catalyst_heat->hydrolysis catalyst_ph Acid/Base (pH) catalyst_ph->hydrolysis

Caption: Primary hydrolytic degradation pathway for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Suspected Degradation start Suspicion of Degradation (e.g., failed experiment, visual change) quarantine Quarantine the affected sample start->quarantine analyze Re-analyze purity via stability-indicating HPLC method quarantine->analyze compare Compare chromatogram to reference standard analyze->compare no_change Purity is within specification compare->no_change No significant change degraded Purity is out of specification (new peaks / reduced main peak) compare->degraded Significant change ok_to_use Sample is OK to use. Review other experimental variables. no_change->ok_to_use investigate Investigate storage conditions (temperature, humidity, container seal) degraded->investigate discard Discard degraded sample investigate->discard review_protocol Review experimental protocols for sources of instability (e.g., pH, temp) discard->review_protocol

Caption: Decision tree for troubleshooting suspected sample degradation.

ExperimentalWorkflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) start->stress neutralize Neutralize/Quench Reactions at Defined Time Points stress->neutralize analyze Analyze Samples (Stressed & Control) via HPLC-UV/PDA neutralize->analyze identify Identify & Characterize Degradants (e.g., using LC-MS) analyze->identify end Establish Degradation Profile & Validate Method identify->end

Caption: General workflow for conducting a forced degradation study.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Materials:

    • This compound sample

    • Reference standard of known purity

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • HPLC system with UV or Photodiode Array (PDA) detector

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL. Prepare a reference standard solution at the same concentration.

    • Chromatographic Conditions (Example):

      • Mobile Phase: Isocratic or gradient elution using acetonitrile and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength).

      • Injection Volume: 10 µL.

    • Analysis: Inject the reference standard, blank (solvent), and the sample solution.

    • Data Interpretation: Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a reduction in the area of the main peak suggests degradation. Calculate the purity by the area normalization method.

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways, which is crucial for developing a stability-indicating method.[9][12]

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Solvents (as per HPLC method)

    • pH meter, water bath, photostability chamber

  • Methodology:

    • Prepare a stock solution of the compound (~1 mg/mL).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 50°C) for a set time. Withdraw samples periodically, cool, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[11]

    • Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Heat as above. Withdraw samples, cool, and neutralize with 0.1 M HCl before analysis.[11]

    • Oxidative Degradation: Mix an aliquot with 3% H₂O₂. Keep at a controlled temperature (e.g., 40°C). Withdraw samples at time points for analysis.[11]

    • Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven (e.g., 80°C) and analyze at set time intervals.

    • Photolytic Degradation: Expose a solid and solution sample to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. Aim for 5-20% degradation of the active substance.[12] If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration).

    • Peak Purity and Identification: Use a PDA detector to check for peak purity. Use LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.[7]

References

"addressing low bioactivity of 1,9-Caryolanediol 9-acetate in initial screens"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with 1,9-Caryolanediol 9-acetate in initial screens. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Low or No Observed Bioactivity of this compound

This guide addresses the primary reasons for observing low bioactivity with this compound and provides systematic steps to troubleshoot the issue. The most common challenge with caryophyllane-type sesquiterpenes is their low aqueous solubility, which can lead to misleadingly low activity in biological assays.

Question 1: My this compound, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium. How can I resolve this?

Answer: This phenomenon, known as "crashing out," is a frequent issue with hydrophobic compounds. It occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution, causing the compound to exceed its solubility limit in the aqueous medium.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize precipitation. You may need to prepare a more dilute stock solution in DMSO to achieve this.

  • Use Intermediary Dilution Steps: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of medium containing a higher percentage of co-solvent before the final dilution into the bulk of the assay medium.

  • Consider Alternative Solubilization Methods: If precipitation persists, more advanced formulation strategies may be necessary. See the detailed protocols below for Cyclodextrin (B1172386) Complexation.

Question 2: Could the observed low bioactivity be due to the compound itself rather than experimental artifacts?

Answer: While solubility is a primary suspect, other factors related to the compound's stability and mechanism of action should be considered.

Troubleshooting Steps:

  • Assess Compound Stability: The ester linkage in this compound could be susceptible to hydrolysis. The presence of esterases in cell culture media, particularly when supplemented with serum, can cleave the acetate (B1210297) group, converting the compound to 1,9-Caryolanediol. This new molecule will have different physicochemical properties and potentially different bioactivity.

    • Recommendation: To test for this, consider pre-incubating the compound in the assay medium (with and without cells/serum) and analyzing the supernatant for the parent compound and its potential hydrolyzed product via LC-MS.

  • Re-evaluate the Biological Target: The low activity might indicate that the chosen assay or cell line is not appropriate for this compound's mechanism of action. Based on the known activities of related caryophyllane sesquiterpenes, consider assays related to inflammation (e.g., measuring inhibition of NF-κB) or cancer cell proliferation.

Question 3: How can I confirm if poor solubility is the root cause of the low bioactivity?

Answer: A systematic approach to improving solubility and observing a corresponding increase in bioactivity can provide strong evidence.

Troubleshooting Workflow:

G start Low Bioactivity Observed solubility_check Initial Suspicion: Poor Aqueous Solubility start->solubility_check dmso_opt Optimize DMSO Concentration (e.g., <0.5% final) solubility_check->dmso_opt precipitation_check Precipitation Still Occurs? dmso_opt->precipitation_check cyclodextrin Implement Cyclodextrin Complexation Protocol precipitation_check->cyclodextrin Yes activity_remeasure Re-run Bioassay with Solubilized Compound precipitation_check->activity_remeasure No cyclodextrin->activity_remeasure activity_increase Bioactivity Increased? activity_remeasure->activity_increase solubility_confirmed Conclusion: Solubility was the primary issue. activity_increase->solubility_confirmed Yes other_issues Investigate Other Factors: - Compound Stability (Esterase Activity) - Inappropriate Assay/Target activity_increase->other_issues No

Caption: Troubleshooting workflow for low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound?

Q2: What are the known bioactivities of similar caryophyllane sesquiterpenes?

Caryophyllane sesquiterpenes, such as β-caryophyllene and caryophyllene (B1175711) oxide, have been reported to exhibit a range of biological activities. A summary of activities for related compounds is presented below. This can help guide the selection of appropriate bioassays for this compound.

CompoundReported BioactivityIC50 / Effective ConcentrationCitation
β-CaryophylleneCytotoxic in MDA-MB-468 breast cancer cells~80% reduction in cell viability at 25 µg/mL
β-CaryophylleneChemosensitizing agent with doxorubicin (B1662922)Potentiates low-dose doxorubicin effects
α-HumuleneCytotoxic in M4BEU melanoma cellsData not specified
Caryophyllene OxideAntiproliferative in various cancer cell linesData not specified

Q3: Could the acetate group on my compound be cleaved by cellular enzymes?

Yes, this is a possibility. Cell culture media, especially when supplemented with serum, contains esterases that can hydrolyze ester bonds. This would convert this compound to 1,9-Caryolanediol, a different chemical entity with potentially different bioactivity. It is advisable to assess the stability of your compound in the specific assay conditions you are using.

Q4: What is a plausible signaling pathway that this compound might modulate?

Given the known anti-inflammatory effects of related sesquiterpenes, a plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P Phosphorylation NFkB_bound IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (e.g., IL-6, COX-2) DNA->Transcription Compound 1,9-Caryolanediol 9-acetate (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Solubilization using β-Cyclodextrin Complexation

This protocol describes a method to increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher water solubility compared to β-cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent in which the compound is highly soluble)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Lyophilizer (optional, for creating a stable powder)

Procedure (Co-precipitation Method):

  • Prepare the Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water. Gently warm and stir the solution to ensure the HP-β-CD is fully dissolved.

  • Prepare the Compound Solution: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol.

  • Form the Complex: While vigorously stirring the HP-β-CD solution, add the ethanolic solution of the compound dropwise. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.

  • Equilibrate: Allow the mixture to stir at room temperature for 12-24 hours. The container should be sealed to prevent evaporation of the solvent.

  • Filter: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound.

  • Characterize and Use: The resulting clear aqueous solution contains the solubilized compound-cyclodextrin complex. The concentration of the complexed compound can be determined using a suitable analytical method (e.g., HPLC or LC-MS) if required. This solution can then be used for dilutions in your bioassay.

  • (Optional) Lyophilization: For a stable, solid form, the filtered solution can be freeze-dried (lyophilized) to obtain a powder of the inclusion complex, which can be stored and later reconstituted in water or buffer.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound against a chosen cell line.

Materials:

  • 96-well flat-bottom plates

  • Adherent or suspension cells of choice

  • Complete cell culture medium

  • This compound (solubilized stock solution, e.g., in DMSO or as a cyclodextrin complex)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the solubilized this compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO or cyclodextrin as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

G start Start seed_cells Seed cells in 96-well plate (100 µL/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of solubilized compound incubate_24h->prepare_dilutions treat_cells Treat cells with compound (100 µL/well) prepare_dilutions->treat_cells incubate_exposure Incubate for exposure period (e.g., 24-72h) treat_cells->incubate_exposure add_mtt Add 10 µL MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add 100 µL solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

"refining experimental protocols for consistent results with 1,9-Caryolanediol 9-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-Caryolanediol 9-acetate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is best stored at -20°C.[1] For experimental use, it is advisable to prepare fresh solutions and minimize freeze-thaw cycles. The compound should be shipped on blue ice to maintain its integrity.[1]

Q2: How can I confirm the purity and identity of my this compound sample?

A2: The purity and identity can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can help identify the compound based on its retention time and mass spectrum, and assess the presence of any impurities.

Q3: I am observing low or no biological activity in my experiments. What are the potential causes?

A3: Several factors could contribute to a lack of biological activity:

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound. Ensure it is stored at the recommended -20°C and protected from light and air.

  • Precipitation in Aqueous Media: this compound may have limited solubility in aqueous solutions. This can lead to precipitation and a lower effective concentration. Using a small amount of a co-solvent like DMSO or ethanol (B145695) can aid in solubility.

  • Incorrect Dosage: The concentration of the compound may be too low to elicit a biological response. A dose-response experiment is recommended to determine the optimal concentration.

Q4: My results are inconsistent between experiments. What steps can I take to improve reproducibility?

A4: Inconsistent results are often due to variations in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Ensure all experimental parameters, including cell densities, incubation times, and reagent concentrations, are consistent across all experiments.

  • Solvent Effects: The solvent used to dissolve the compound can sometimes interfere with the assay. Always include a solvent control to ensure it does not have any biological effects on its own.

  • Cell Line Stability: If using cell-based assays, ensure the cell line is stable and has been passaged a consistent number of times.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Solution
Unexpected peaks in GC-MS or HPLC analysis Sample contamination or degradation of the compound.Ensure proper sample preparation and handling. Use high-purity solvents and re-run the analysis with a fresh sample.
Compound precipitates out of solution during the experiment Low solubility of this compound in the experimental medium.Increase the concentration of the co-solvent (e.g., DMSO, ethanol) to a level that does not affect the experimental system. Gentle warming or sonication may also help in dissolving the compound.
High variability in replicates Inconsistent pipetting, uneven cell seeding, or edge effects in multi-well plates.Use calibrated pipettes and ensure thorough mixing of solutions. For cell-based assays, ensure even cell distribution and avoid using the outer wells of plates which are prone to evaporation.
Loss of compound during extraction or workup The compound may be partially soluble in the aqueous phase or volatile.Check all phases of your extraction process for the presence of the compound. If volatility is a concern, minimize the use of high temperatures during solvent evaporation.

Experimental Protocols

General Protocol for Analysis by GC-MS

This protocol is a general guideline for the analysis of caryophyllane sesquiterpenoids like this compound.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., ethanol, hexane) to a final concentration of 1 mg/mL.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer. A suitable column would be a non-polar capillary column (e.g., HP-5MS).

  • GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) at a steady rate (e.g., 5°C/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Scan Range: 50-350 m/z.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.

Visualizations

Experimental Workflow for Assessing Bioactivity

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound (e.g., in DMSO) treat_cells Treat cells with varying concentrations of the compound prep_compound->treat_cells prep_cells Culture and seed cells for assay prep_cells->treat_cells incubation Incubate for a defined period treat_cells->incubation controls Include vehicle (solvent) and positive controls controls->incubation measurement Measure biological endpoint (e.g., cell viability, cytokine levels) incubation->measurement data_analysis Analyze data and determine IC50 or EC50 measurement->data_analysis

Caption: A general experimental workflow for evaluating the bioactivity of this compound.

Hypothetical Signaling Pathway for Anti-Inflammatory Action

Given the anti-inflammatory properties of other sesquiterpenoids, the following diagram illustrates a putative signaling pathway that could be investigated for this compound.

compound 1,9-Caryolanediol 9-acetate receptor Putative Receptor (e.g., GPCR) compound->receptor Binds to mapk MAPK Pathway (e.g., p38, JNK) receptor->mapk Inhibits nfkb NF-κB Pathway receptor->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines Leads to production of nfkb->cytokines Leads to production of inflammation Inflammatory Response cytokines->inflammation Mediates

References

"challenges in the synthesis of complex sesquiterpenoids like 1,9-Caryolanediol 9-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Complex Sesquiterpenoids

Welcome to the technical support center for the synthesis of complex sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of intricate natural products like 1,9-Caryolanediol 9-acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of caryophyllane-type sesquiterpenoids.

Question 1: I am attempting a key cyclization step to form the caryophyllane skeleton, but I am observing low yields and a mixture of inseparable isomers. What are the likely causes and how can I optimize this reaction?

Answer: The construction of the bicyclo[7.2.0]undecane core of caryophyllanes is a significant challenge due to the strained nature of the fused cyclobutane (B1203170) and nine-membered ring system. Low yields and diastereomeric mixtures are common hurdles.

  • Potential Cause 1: Unfavorable Reaction Kinetics or Thermodynamics. The activation energy for the desired cyclization may be high, or the desired product may not be the most thermodynamically stable isomer.

    • Troubleshooting:

      • Screening Catalysts: If using a metal-catalyzed reaction, screen a variety of ligands and metal sources to improve stereoselectivity and reaction rate.

      • Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product and enhance stereoselectivity, while higher temperatures might be necessary to overcome the activation barrier but could lead to side reactions or epimerization.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).

  • Potential Cause 2: Steric Hindrance. The precursors for cyclization may adopt conformations that are not conducive to the desired bond formation due to steric hindrance.

    • Troubleshooting:

      • Substrate Modification: Consider modifying the substrate to include or remove bulky protecting groups that may influence the preferred conformation.

      • Use of Conformationally Rigid Starting Materials: Starting from a precursor with a more defined three-dimensional structure can help guide the stereochemical outcome of the cyclization.

Question 2: I am struggling with the stereoselective introduction of the hydroxyl groups at C1 and C9 to form the 1,9-caryolanediol core. How can I control the stereochemistry of this dihydroxylation step?

Answer: Achieving the correct relative stereochemistry of the hydroxyl groups is crucial and often one of the most challenging aspects of synthesizing caryolanediol derivatives.

  • Potential Cause 1: Lack of Facial Selectivity in Dihydroxylation. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) may not exhibit sufficient facial selectivity on a flexible nine-membered ring.

    • Troubleshooting:

      • Directed Hydroxylation: Introduce a directing group (e.g., a strategically placed alcohol or silyl (B83357) ether) on the substrate that can coordinate to the dihydroxylation reagent and deliver it to one face of the double bond.

      • Substrate-Controlled Diastereoselectivity: The inherent conformation of the substrate can favor attack from one face. Analyze the most stable conformation of your intermediate using molecular modeling to predict the likely outcome. Modifications to the substrate that alter this conformation can change the stereochemical outcome.

      • Chiral Reagents: Employ asymmetric dihydroxylation methods, such as the Sharpless asymmetric dihydroxylation, which uses a chiral ligand to control the stereochemistry of the oxidation.

  • Potential Cause 2: Epimerization. If the oxidation conditions are too harsh or if subsequent steps involve acidic or basic conditions, epimerization at a stereocenter adjacent to a carbonyl group (if present) can occur.

    • Troubleshooting:

      • Milder Reagents: Use milder oxidizing agents or reaction conditions.

      • pH Control: Buffer the reaction mixture to maintain a neutral pH.

      • Protecting Group Strategy: Protect sensitive functional groups prior to oxidation.

Question 3: The final acetylation of the tertiary alcohol at C9 is proceeding with a very low yield. What can I do to improve the efficiency of this step?

Answer: Acetylation of sterically hindered tertiary alcohols can be challenging.

  • Potential Cause 1: Steric Hindrance. The tertiary alcohol at C9 is likely in a sterically congested environment, which hinders the approach of the acetylating agent.

    • Troubleshooting:

      • More Reactive Acetylating Agent: Instead of acetic anhydride (B1165640) with a standard base like pyridine (B92270), consider using a more reactive agent such as acetyl chloride.

      • Stronger Acylation Catalysts: Use a more potent acylation catalyst like 4-(dimethylamino)pyridine (DMAP) or scandium triflate (Sc(OTf)₃) to activate the acetylating agent.

      • Reaction Conditions: Increase the reaction temperature and/or reaction time. However, monitor for potential side reactions or degradation.

  • Potential Cause 2: Poor Nucleophilicity of the Alcohol. The tertiary alcohol may be a poor nucleophile.

    • Troubleshooting:

      • Formation of the Alkoxide: Convert the alcohol to its corresponding alkoxide using a strong, non-nucleophilic base (e.g., NaH, KH) before adding the acetylating agent. This significantly increases its nucleophilicity. Exercise caution as strong bases can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for accessing the caryophyllane skeleton?

A1: A common and cost-effective strategy involves the semi-synthesis starting from the readily available natural sesquiterpene, β-caryophyllene. This approach leverages the pre-existing bicyclic core and focuses on stereoselective functional group manipulations. Total synthesis approaches are more versatile but also significantly more complex, often involving macrocyclization to form the nine-membered ring followed by a separate step to construct the cyclobutane.

Q2: How can I purify complex sesquiterpenoid intermediates and the final product?

A2: Purification of sesquiterpenoids often requires a combination of chromatographic techniques due to the presence of closely related isomers and byproducts.

  • Flash Column Chromatography: This is the workhorse for routine purification. A careful selection of the solvent system is critical for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for separating diastereomers and achieving high purity.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatographic technique that avoids the use of solid stationary phases, which can sometimes cause degradation of sensitive compounds. It is particularly useful for separating compounds with similar polarities.

Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A3: A combination of NMR spectroscopy and mass spectrometry is essential for structure elucidation.

  • ¹H NMR: Expect to see characteristic signals for the two gem-dimethyl groups on the cyclobutane ring, a singlet for the methyl group on the carbon bearing the tertiary alcohol, and a singlet for the acetyl methyl group around δ 2.0 ppm. The protons on the nine-membered ring will appear as a complex series of multiplets.

  • ¹³C NMR: Key signals will include two quaternary carbons for the C1 and C9 diol, the carbonyl carbon of the acetate (B1210297) group around δ 170 ppm, and the methyl carbon of the acetate around δ 21 ppm.

  • Mass Spectrometry (MS): In the mass spectrum, you would look for the molecular ion peak and characteristic fragmentation patterns, such as the loss of acetic acid (60 Da) or water (18 Da).

Data Presentation

Table 1: Representative Yields for Key Transformations in Caryophyllane Synthesis

TransformationReagents and ConditionsStarting MaterialProductYield (%)Reference
Epoxidationm-CPBA, DCM, 0 °C to rtβ-CaryophylleneCaryophyllene (B1175711) oxide85-95Inferred from general procedures
Diol FormationOsO₄, NMO, acetone (B3395972)/waterCaryophyllene derivativeDiol derivative60-80Inferred from general procedures
Acetylation (Tertiary Alcohol)Ac₂O, DMAP, Pyridine, rt1,9-CaryolanediolThis compound70-90Inferred from general procedures

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Representative ¹³C NMR Data for a Caryophyllane Skeleton

Carbon AtomChemical Shift (δ ppm)Multiplicity (DEPT)
C1~75C
C2~40CH₂
C3~25CH₂
C4~35CH
C5~30CH₂
C6~28CH₂
C7~45CH
C8~50CH₂
C9~80C
C10~39CH
C11~33C
C12~29CH₃
C13~21CH₃
C14~20CH₃
C15~27CH₃
OAc (C=O)~170C
OAc (CH₃)~21CH₃

Note: Chemical shifts are approximate and can vary based on the specific substitution pattern and solvent.

Experimental Protocols

Protocol 1: Stereoselective Dihydroxylation of a Caryophyllene Intermediate

This protocol describes a general procedure for the dihydroxylation of a double bond in a caryophyllene-type intermediate using osmium tetroxide.

  • Preparation: To a solution of the caryophyllene intermediate (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Reaction: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (2.5% solution in t-BuOH, 0.02 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃). Stir for 30 minutes.

  • Workup: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford the desired diol.

Protocol 2: Acetylation of 1,9-Caryolanediol

This protocol provides a method for the acetylation of the sterically hindered tertiary alcohol in 1,9-caryolanediol.[1]

  • Preparation: Dissolve 1,9-caryolanediol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried, nitrogen-flushed flask.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0 °C and add acetic anhydride (Ac₂O) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Mandatory Visualization

Synthesis_Workflow start β-Caryophyllene epoxide Caryophyllene Oxide start->epoxide Epoxidation (e.g., m-CPBA) diol 1,9-Caryolanediol epoxide->diol Ring Opening/ Hydration product 1,9-Caryolanediol 9-acetate diol->product Selective Acetylation (Ac₂O, DMAP)

Caption: A simplified synthetic workflow for this compound.

Troubleshooting_Dihydroxylation start Low yield or incorrect stereoisomer in dihydroxylation step? check_reagents Are reagents (OsO₄, NMO) fresh and active? start->check_reagents reagent_yes Reagents are OK check_reagents->reagent_yes Yes reagent_no Reagents are suspect check_reagents->reagent_no No check_stereocontrol Is facial selectivity the issue? reagent_yes->check_stereocontrol replace_reagents Action: Use fresh reagents and anhydrous solvents. reagent_no->replace_reagents stereo_yes Yes, mixture of diastereomers check_stereocontrol->stereo_yes Yes stereo_no No, low conversion check_stereocontrol->stereo_no No add_directing_group Option 1: Introduce a directing group (e.g., hydroxyl) to guide oxidation. stereo_yes->add_directing_group use_chiral_reagent Option 2: Use Sharpless Asymmetric Dihydroxylation. stereo_yes->use_chiral_reagent optimize_conditions Action: Optimize reaction conditions (temp, time, solvent). stereo_no->optimize_conditions

Caption: Troubleshooting decision tree for stereoselective dihydroxylation.

References

"minimizing batch-to-batch variability of 1,9-Caryolanediol 9-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,9-Caryolanediol 9-acetate. This resource is designed for researchers, scientists, and drug development professionals to assist in minimizing batch-to-batch variability during the synthesis and purification of this compound. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical storage conditions?

A1: this compound is a sesquiterpene derivative with the CAS number 155488-34-9 and molecular formula C17H28O3.[1] Due to its potential instability, it should be stored at -20°C to prevent degradation.[1]

Q2: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability can stem from several factors throughout the synthesis and purification workflow. The main sources include the quality and purity of the starting material (e.g., caryophyllanediol), inconsistencies in reaction conditions (temperature, reaction time, catalyst concentration), and variations in the purification process.[2][3] For natural product derivatives, the initial raw material itself can be a major source of variability due to factors like harvest time and storage conditions.[2][4]

Q3: Which analytical methods are recommended for quality control and purity assessment?

A3: For analyzing sesquiterpene derivatives like this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment and quantification.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the compound and any volatile impurities or byproducts.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.[8]

Q4: How critical is the stereochemistry in the synthesis of this compound?

A4: The stereochemistry is crucial as it defines the compound's three-dimensional structure, which in turn dictates its biological activity. Sesquiterpenes often have multiple chiral centers, and achieving the desired stereoisomer can be challenging. Controlling stereoselectivity during synthesis is key to ensuring consistent efficacy and safety of the final product.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield of this compound

Question: My acetylation reaction is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the acetylation of caryolanediol can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Material: Impurities in the 1,9-caryolanediol starting material can interfere with the reaction or lead to side products.

    • Solution: Ensure the purity of the starting diol using techniques like recrystallization or column chromatography. Confirm purity via HPLC or NMR before starting the reaction.

  • Inefficient Acetylating Agent: The activity of the acetylating agent (e.g., acetic anhydride) may be compromised due to degradation from improper storage.

    • Solution: Use a fresh bottle of acetic anhydride. Consider using a more reactive acetylating agent if necessary, but be mindful of potential side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters.

    • Solution: Perform small-scale optimization reactions to screen for the ideal conditions. Vary the temperature and reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[9] The choice of catalyst can also significantly impact the yield.

Logical Troubleshooting Flow for Low Yield

G start Low Yield Observed check_purity Check Purity of 1,9-Caryolanediol start->check_purity purify Purify Starting Material (Recrystallization/Chromatography) check_purity->purify Impure check_reagent Verify Acetylating Reagent Activity check_purity->check_reagent Pure purify->check_reagent new_reagent Use Fresh Reagent check_reagent->new_reagent Suspect optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagent->optimize_conditions Active new_reagent->optimize_conditions run_optimization Run Small-Scale Optimization Matrix optimize_conditions->run_optimization end Yield Improved run_optimization->end G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis raw_material 1. Raw Material QC (1,9-Caryolanediol) reagent_prep 2. Reagent Preparation (Acetic Anhydride, Catalyst) reaction 3. Acetylation Reaction (Controlled Temp & Time) reagent_prep->reaction monitoring 4. In-Process Monitoring (TLC/LC-MS) reaction->monitoring workup 5. Reaction Quench & Workup monitoring->workup purification 6. Column Chromatography workup->purification analysis 7. Final Product QC (HPLC, NMR, MS) purification->analysis storage 8. Storage at -20°C analysis->storage

References

"troubleshooting unexpected peaks in the mass spectrometry of 1,9-Caryolanediol 9-acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the mass spectrometry analysis of 1,9-Caryolanediol 9-acetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: The chemical formula for this compound is C₁₇H₂₈O₃. Therefore, the expected monoisotopic mass of the molecular ion [M]⁺• is approximately 280.20 g/mol . Depending on the ionization technique used, you might observe adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.

Q2: What are the common fragmentation patterns for caryophyllane sesquiterpenoid acetates?

Q3: I am observing a peak at m/z 262. What could this be?

A3: A peak at m/z 262 could correspond to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in an [M-H₂O]⁺• fragment. This is a common fragmentation pathway for molecules containing a hydroxyl group.

Q4: My baseline is noisy and I see many small, unidentified peaks. What is the likely cause?

A4: A noisy baseline with numerous small peaks often indicates contamination. Common sources of contamination in GC-MS analysis include column bleed, septum bleed, contaminated injection port liners, or impurities in the carrier gas or solvents.[2][3] It is also possible that the sample itself contains impurities from the extraction or synthesis process.

Q5: I am seeing peaks that are not consistent with the fragmentation of my target compound. What are other possibilities?

A5: Unexpected peaks can arise from several sources other than direct fragmentation. These include:

  • Adduct Ions: Formation of adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Contaminants: Phthalates (plasticizers), siloxanes (from column bleed), or previously analyzed compounds retained in the system can appear in your chromatogram.[2][3]

  • Thermal Degradation: Caryophyllene derivatives can be susceptible to thermal degradation in the GC inlet, leading to the formation of rearrangement products with different mass spectra.

  • Isomers: The presence of co-eluting isomers of this compound can produce overlapping mass spectra.

Troubleshooting Guides

Issue 1: Absence or Weak Molecular Ion Peak

Possible Causes:

  • High Inlet Temperature: Excessive heat in the GC inlet can cause the molecule to fragment extensively, leaving a very weak or absent molecular ion.

  • Electron Energy (EI): High electron energy in Electron Ionization (EI) can lead to significant fragmentation.

Troubleshooting Steps:

  • Lower Inlet Temperature: Gradually decrease the inlet temperature to minimize thermal degradation.

  • Use a Deactivated Liner: Ensure the inlet liner is deactivated to prevent catalytic degradation of the analyte.

  • Consider Soft Ionization: If available, use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.

Issue 2: Unexpected Peaks at Higher m/z Values

Possible Causes:

  • Adduct Formation: The presence of sodium, potassium, or other ions can lead to the formation of adducts.

  • Contamination: High molecular weight contaminants from previous analyses or the sample matrix.

Troubleshooting Steps:

  • Identify Common Adducts: Check for peaks corresponding to [M+Na]⁺ (m/z 303), [M+K]⁺ (m/z 319), and other common adducts.

  • Run a Blank: Inject a solvent blank to identify system contaminants.

  • Clean the System: If contamination is suspected, clean the injection port and replace the liner and septum.

Issue 3: Peaks Corresponding to Neutral Losses Other Than Acetic Acid

Possible Causes:

  • Loss of Water: As mentioned, the presence of a hydroxyl group can lead to a loss of 18 Da.

  • Loss of a Methyl Group: A loss of 15 Da (CH₃) is a common fragmentation for terpenoids.

  • Complex Rearrangements: The bicyclic structure can undergo complex rearrangements upon ionization, leading to various neutral losses.

Troubleshooting Steps:

  • Database Search: Compare the obtained mass spectrum with mass spectral databases (e.g., NIST, Wiley) for similar compounds.

  • Literature Review: Search for literature on the mass spectrometry of caryophyllane derivatives for known fragmentation patterns.[4][5][6][7]

  • High-Resolution Mass Spectrometry: If available, use high-resolution mass spectrometry to determine the elemental composition of the fragment ions and aid in their identification.

Data Presentation

Table 1: Predicted m/z Values for this compound and Common Adducts

Ion SpeciesPredicted m/z
[M]⁺•280.20
[M+H]⁺281.21
[M+Na]⁺303.19
[M+K]⁺319.16
[M+NH₄]⁺298.24

Table 2: Expected Key Fragments of this compound

Fragmentationm/z of Fragment Ion
[M-H₂O]⁺•262.19
[M-CH₃COOH]⁺•220.18
[M-H₂O-CH₃]⁺247.17
[M-CH₃COOH-CH₃]⁺205.16

Table 3: Common GC-MS Contaminants and Their Characteristic Ions[2][3]

ContaminantCommon SourceCharacteristic m/z
SiloxanesColumn Bleed73, 147, 207, 281
PhthalatesPlasticizers149
HydrocarbonsPump Oil, HandlingClusters of peaks 14 amu apart

Experimental Protocols

Recommended GC-MS Method for this compound Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Inlet Temperature: 250 °C (can be optimized).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Mandatory Visualization

Troubleshooting_Workflow start Unexpected Peak Observed check_mw Is m/z > Molecular Weight of Analyte? start->check_mw check_adducts Check for Common Adducts ([M+Na]+, [M+K]+) check_mw->check_adducts Yes check_fragments Is m/z < Molecular Weight? check_mw->check_fragments No check_contaminants Run Blank Analysis Check for High MW Contaminants check_adducts->check_contaminants No Match end_known Peak Identified check_adducts->end_known end_unknown Peak Likely Contaminant or Artifact check_contaminants->end_unknown check_expected_frags Compare with Expected Fragments (e.g., [M-60]+, [M-18]+) check_fragments->check_expected_frags Yes check_db Search Mass Spectral Databases (NIST, Wiley) check_expected_frags->check_db No Match check_expected_frags->end_known Match check_thermal_degradation Investigate Thermal Degradation (Lower Inlet Temp.) check_db->check_thermal_degradation No Match check_db->end_known Match check_system_contamination System Contamination? (Siloxanes, Phthalates) check_thermal_degradation->check_system_contamination clean_system Clean Inlet, Replace Liner/Septum check_system_contamination->clean_system Yes check_system_contamination->end_unknown No clean_system->end_unknown

Caption: Troubleshooting workflow for identifying unexpected peaks.

Fragmentation_Pathway M [M]+• (m/z 280) M_minus_H2O [M-H2O]+• (m/z 262) M->M_minus_H2O - H2O M_minus_AcOH [M-CH3COOH]+• (m/z 220) M->M_minus_AcOH - CH3COOH M_minus_H2O_minus_CH3 [M-H2O-CH3]+ (m/z 247) M_minus_H2O->M_minus_H2O_minus_CH3 - CH3 M_minus_AcOH_minus_CH3 [M-CH3COOH-CH3]+ (m/z 205) M_minus_AcOH->M_minus_AcOH_minus_CH3 - CH3 Further_Frags Further Fragmentation M_minus_AcOH_minus_CH3->Further_Frags

Caption: Predicted fragmentation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of Linalyl Acetate and 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in the availability of scientific literature marks the comparative anti-inflammatory assessment of linalyl acetate (B1210297) and 1,9-Caryolanediol 9-acetate. While linalyl acetate has been the subject of multiple studies elucidating its anti-inflammatory properties and mechanisms, there is a significant lack of published data on the biological activity of this compound. This guide, therefore, presents a comprehensive overview of the anti-inflammatory effects of linalyl acetate and supplements this with available data on related caryolane sesquiterpenoids to provide a contextual framework for the potential, albeit uninvestigated, properties of this compound.

Linalyl Acetate: A Profiled Anti-Inflammatory Monoterpene

Linalyl acetate, a major constituent of essential oils from plants like lavender and bergamot, has demonstrated discernible anti-inflammatory effects in various experimental models.[1][2][3] Its primary mechanism of action is linked to the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

In Vivo Anti-Inflammatory Activity

In a classic model of acute inflammation, the carrageenan-induced paw edema in rats, linalyl acetate has been shown to reduce swelling.[1][2][3] The effects, however, were observed to be less pronounced and more delayed compared to its corresponding alcohol, linalool (B1675412), suggesting a potential pro-drug behavior.[1][2][3]

Mechanistic Insights

Studies have indicated that linalyl acetate exerts its anti-inflammatory effects by targeting key signaling pathways. Notably, it has been shown to downregulate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. This inhibition of NF-κB activation leads to a subsequent reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).

This compound and Related Caryolane Sesquiterpenoids

As of the latest literature review, no studies have been published detailing the anti-inflammatory effects of this compound. However, research on other caryophyllane-related sesquiterpenoids isolated from marine organisms provides some insight into the potential bioactivity of this class of compounds.

A study on novel sesquiterpenoids from the octocoral Rumphella antipathes investigated the anti-inflammatory properties of structurally related compounds in a human neutrophil model.[4] These compounds were assessed for their ability to inhibit the generation of superoxide (B77818) anions and the release of elastase, both of which are key events in the inflammatory response mediated by neutrophils.[4] While some of the tested caryolane sesquiterpenoids demonstrated inhibitory activity, it is crucial to note that these are different molecules from this compound, and their activities cannot be directly extrapolated.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data for linalyl acetate and related caryolane sesquiterpenoids.

Table 1: In Vivo Anti-Inflammatory Effect of Linalyl Acetate

CompoundModelDosingTime Point% Edema InhibitionReference
Linalyl AcetateCarrageenan-induced rat paw edemaEquimolar to Linalool1-5 hoursLess relevant and more delayed than linalool[1][2][3]

Table 2: In Vitro Anti-Inflammatory Effects of Caryolane-Related Sesquiterpenoids

CompoundAssayIC₅₀ (µM)Reference
Antipacid BSuperoxide Anion Generation Inhibition11.22[4]
Antipacid BElastase Release Inhibition23.53[4]
Rumphellolide LElastase Release Inhibition7.63[4]
Note: The compounds listed in Table 2 are structurally related to this compound but are not the same molecule. Data for this compound is not available.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Compound Administration: Linalyl acetate is administered systemically (e.g., intraperitoneally or orally) at specified doses prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with that of the control group.

Human Neutrophil Superoxide Anion Generation and Elastase Release Assay

This in vitro assay evaluates the effect of compounds on the inflammatory functions of human neutrophils.

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using standard methods of dextran (B179266) sedimentation and Ficoll-Hypaque gradient centrifugation.

  • Superoxide Anion Generation:

    • Neutrophils are incubated with the test compound or vehicle control.

    • The generation of superoxide anions is initiated by adding a stimulant, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) in the presence of cytochalasin B (CB).

    • The superoxide-dependent reduction of ferricytochrome c is measured spectrophotometrically.

  • Elastase Release:

    • Neutrophils are incubated with the test compound or vehicle control.

    • Elastase release is stimulated with fMLF/CB.

    • The elastase activity in the supernatant is measured using a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.

  • Data Analysis: The concentration of the compound that causes 50% inhibition (IC₅₀) of superoxide anion generation or elastase release is calculated.

Signaling Pathways and Experimental Workflows

G cluster_LinalylAcetate Linalyl Acetate Anti-Inflammatory Pathway Linalyl Acetate Linalyl Acetate NF-kB NF-kB Linalyl Acetate->NF-kB inhibits Pro-inflammatory Cytokines (e.g., IL-6) Pro-inflammatory Cytokines (e.g., IL-6) NF-kB->Pro-inflammatory Cytokines (e.g., IL-6) promotes transcription Inflammation Inflammation Pro-inflammatory Cytokines (e.g., IL-6)->Inflammation

Caption: Linalyl Acetate's Anti-Inflammatory Mechanism.

G cluster_NeutrophilAssay Neutrophil Function Assay Workflow Human Blood Human Blood Neutrophil Isolation Neutrophil Isolation Human Blood->Neutrophil Isolation Incubation with Compound Incubation with Compound Neutrophil Isolation->Incubation with Compound Stimulation (fMLF/CB) Stimulation (fMLF/CB) Incubation with Compound->Stimulation (fMLF/CB) Superoxide Anion Measurement Superoxide Anion Measurement Stimulation (fMLF/CB)->Superoxide Anion Measurement Elastase Release Measurement Elastase Release Measurement Stimulation (fMLF/CB)->Elastase Release Measurement

Caption: Workflow for Neutrophil-Based Anti-Inflammatory Assays.

Conclusion

References

Comparative Analysis of 1,9-Caryolanediol 9-Acetate's Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid, a class of natural products known for a wide array of biological activities. Due to a lack of direct experimental data on its mechanism of action, this guide provides a comparative analysis based on a hypothesized mechanism derived from structurally related caryolane sesquiterpenes and acetate-containing compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential anti-inflammatory and apoptosis-inducing properties of this compound class. We will compare its putative mechanisms with well-characterized alternative compounds, providing available experimental data and protocols.

Hypothesized Mechanism of Action for this compound

Based on the activities of related compounds, this compound is hypothesized to exert its biological effects through two primary mechanisms:

  • Anti-inflammatory Activity: By analogy with other caryolane sesquiterpenes, it is proposed that this compound inhibits the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Sesquiterpenoids are known to interfere with this pathway by preventing the degradation of the inhibitory IκBα protein or by directly targeting the p65 subunit of NF-κB.[1][2][3] This leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][4][5]

  • Apoptosis Induction: Similar to other sesquiterpene lactones and related compounds, this compound may induce programmed cell death (apoptosis) in cancer cells.[6][7] This is likely mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization and the subsequent activation of executioner caspases like caspase-3 and caspase-9.[6][8]

The acetate (B1210297) moiety might also contribute to its activity. Acetate has been shown to modulate immune responses by influencing cellular metabolism and epigenetic modifications, such as histone acetylation, which can impact gene expression related to inflammation and cell survival.[9][10]

Comparison with Alternative Compounds

To validate the hypothesized mechanisms, we compare this compound with two well-studied compounds: Parthenolide , a sesquiterpene lactone known for its anti-inflammatory and pro-apoptotic effects, and Sodium Acetate , a simple acetate donor.

Table 1: Comparison of Anti-inflammatory Activity
FeatureHypothesized: this compoundParthenolideSodium Acetate
Primary Target NF-κB pathway (p65 subunit or IκB degradation)IκB Kinase (IKK) complex, directly targeting the p65 subunit of NF-κB[11][12]Acetyl-CoA Synthetase 2 (ACSS2), G-protein coupled receptors (GPR41/43)[9]
Downstream Effects Decreased production of TNF-α, IL-6, iNOSInhibition of NF-κB nuclear translocation, reduced expression of pro-inflammatory cytokines and enzymes (COX-2, iNOS)[4][5]Inhibition of HIF-1α-dependent glycolysis in macrophages, histone acetylation, reduced NF-κB p65 acetylation[9][10]
Reported IC50 Not available~5 µM for inhibition of NF-κB activation[11]Not typically measured by IC50; effective at mM concentrations[9]
Table 2: Comparison of Apoptosis-Inducing Activity
FeatureHypothesized: this compoundParthenolide
Primary Mechanism Intrinsic mitochondrial pathwayInduction of oxidative stress, depletion of glutathione, leading to mitochondrial dysfunction[13]
Key Molecular Events Increased Bax/Bcl-2 ratio, Caspase-9 and -3 activationGeneration of Reactive Oxygen Species (ROS), activation of JNK pathway, activation of caspase-8, -9, and -3[13][14]
Cell Cycle Effects Potential G2/M phase arrestG2/M phase arrest[13]
Reported IC50 Not availableVaries by cell line (e.g., ~10-20 µM in some cancer cell lines)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothesized mechanisms of action for this compound.

NF-κB Inhibition Assay (Luciferase Reporter Assay)
  • Objective: To determine if the compound inhibits NF-κB transcriptional activity.

  • Methodology:

    • Seed HEK293T cells transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid in a 96-well plate.

    • After 24 hours, pre-treat the cells with varying concentrations of the test compound (e.g., this compound, Parthenolide) for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α stimulated control.

Caspase-3/7 Activity Assay
  • Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology:

    • Seed a cancer cell line (e.g., Jurkat, HeLa) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Add a luminogenic substrate for caspase-3 and -7 (containing the DEVD peptide sequence) to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence, which is proportional to the amount of caspase activity.[15][16]

Western Blot for IκBα Degradation and p65 Phosphorylation
  • Objective: To investigate the effect of the compound on specific upstream events in the NF-κB signaling cascade.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and determine protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothesized Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_NFkB_IkB Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB->IkBa Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression activates Compound This compound (Hypothesized) Compound->IKK inhibits Compound->NFkB inhibits translocation apoptosis_pathway Compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis experimental_workflow start Start: Treat Cells with Compound inflammation Anti-inflammatory Pathway Analysis start->inflammation apoptosis Apoptosis Pathway Analysis start->apoptosis nfkb_luc NF-κB Luciferase Reporter Assay inflammation->nfkb_luc western Western Blot for IκBα and p-p65 inflammation->western caspase Caspase-3/7 Activity Assay apoptosis->caspase mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) apoptosis->mmp end Conclusion: Elucidate Mechanism nfkb_luc->end western->end caspase->end mmp->end

References

Comparative Analysis of 1,9-Caryolanediol 9-acetate with Other Sesquiterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of prominent caryophyllane sesquiterpenoids reveals a landscape rich with therapeutic potential. While data on 1,9-Caryolanediol 9-acetate remains elusive, a comparative analysis of its structural analogs provides valuable insights for researchers and drug development professionals. This guide synthesizes available experimental data for key related compounds, highlighting their anti-inflammatory and anticancer properties, and contextualizes the current knowledge gap regarding this compound.

Sesquiterpenoids, a class of 15-carbon isoprenoid compounds, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[1] Among these, the caryophyllane sesquiterpenoids, characterized by a unique bicyclic ring system, have garnered significant attention for their potential therapeutic applications, including anti-inflammatory and anticancer effects.[2][3] This guide focuses on a comparative analysis of this compound and other notable caryophyllane sesquiterpenoids such as β-caryophyllene, β-caryophyllene oxide, and α-humulene.

Despite extensive searches, specific biological activity data for this compound (CAS Number: 155488-34-9) is not available in the public domain.[4][5] Its molecular formula is C17H28O3.[4] The absence of experimental data for this compound presents a significant research opportunity to explore its potential pharmacological profile and contribute to the growing body of knowledge on caryophyllane sesquiterpenoids.

Comparative Biological Activities

To provide a framework for potential research directions on this compound, this section details the established biological activities of its close structural relatives.

Anti-inflammatory Activity

Many caryophyllane sesquiterpenoids exhibit potent anti-inflammatory properties.[6] β-caryophyllene, for instance, exerts its anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase (COX-1 and COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] It is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells, contributing to its immunomodulatory effects.[7][9] β-caryophyllene oxide has also been shown to be a potent anti-inflammatory agent.

CompoundModelKey FindingsReference
β-Caryophyllene LPS-stimulated RAW264.7 macrophagesInhibition of NO, TNF-α, and IL-6 production.[7]
Murine models of inflammationReduction of paw edema and inflammatory cell infiltration.[6]
β-Caryophyllene Oxide Jurkat and IMR-32 cellsPotent anti-inflammatory agent.
α-Humulene In vivo modelsAnti-inflammatory effects.[10]
Anticancer Activity

The anticancer potential of caryophyllane sesquiterpenoids has been extensively studied.[3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth across various cancer cell lines.[1][11]

β-caryophyllene has demonstrated selective anti-proliferative effects against colorectal cancer cells (HCT-116) with an IC50 of 19 µM.[1] It has also been shown to inhibit clonogenicity, migration, and invasion of colon cancer cells.[1] In combination with other sesquiterpenoids like α-humulene, it can amplify cytotoxic effects in breast cancer cells (MCF-7).[7]

β-caryophyllene oxide exhibits significant antitumor activity, in some cases greater than β-caryophyllene, by inducing apoptosis and blocking the cell cycle.[7][12] Its epoxide function is thought to contribute to its ability to covalently bind to cellular macromolecules.[7]

α-Humulene has shown cytotoxic activity against various cancer cell lines, including colon, lung, and breast cancer.[13] It can induce apoptosis through the inhibition of the Akt signaling pathway in hepatocellular carcinoma cells.[11]

CompoundCancer Cell Line(s)IC50 / Key FindingsReference
β-Caryophyllene Colorectal (HCT-116)IC50 = 19 µM[1]
Colon (HT-29), Pancreas (PANC-1)Significant decrease in proliferation.[7]
β-Caryophyllene Oxide Lymphoma (Jurkat), Neuroblastoma (IMR-32)Induces apoptosis at 50 µg/ml.
α-Humulene Colorectal (HCT-116)IC50 = 77.3 µg/ml
Murine macrophage (RAW264.7)IC50 = 41.9 µg/ml
Hepatocellular carcinomaCytotoxic and induces apoptosis.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of common experimental protocols used to evaluate the biological activities of sesquiterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 to 10x10^4 cells/well) and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., sesquiterpenoids) dissolved in a suitable solvent like DMSO (final concentration usually ≤ 0.5%).

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Stimulation and Treatment: Cells are pre-treated with different concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of sesquiterpenoids can aid in understanding their mechanisms.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->iNOS MAPK->COX2 MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation Beta_Caryophyllene β-Caryophyllene Beta_Caryophyllene->NFkB inhibits Beta_Caryophyllene->MAPK inhibits

Anti-inflammatory signaling pathway of β-caryophyllene.

anticancer_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Sesquiterpenoid Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Migration_Invasion_Assay Migration/Invasion Assay Treatment->Migration_Invasion_Assay Animal_Model Tumor Xenograft Animal Model Compound_Administration Compound Administration Animal_Model->Compound_Administration Tumor_Measurement Tumor Volume/Weight Measurement Compound_Administration->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of caryophyllane sesquiterpenoids, particularly β-caryophyllene, β-caryophyllene oxide, and α-humulene, as anti-inflammatory and anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and Akt.

The significant gap in the literature regarding the biological activity of this compound presents a clear and compelling area for future research. Investigating its cytotoxic and anti-inflammatory properties using the established protocols outlined in this guide would be a valuable first step. Such studies would not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the caryophyllane class of sesquiterpenoids. Researchers are encouraged to explore the synthesis or isolation of this compound to enable these crucial biological evaluations.

References

Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of Sesquiterpenoid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide addresses the current landscape of in vivo validation for the natural product 1,9-Caryolanediol 9-acetate, highlighting the existing data gap and providing a comparative framework based on structurally and functionally related sesquiterpenoids. By examining the experimental data and methodologies for well-characterized sesquiterpenes, we offer a roadmap for the potential in vivo investigation of this compound and other novel natural products.

Currently, there is a notable absence of published in vivo studies specifically validating the in vitro findings for this compound. While it is available as a research compound, its biological activities in living organisms remain uncharacterized.[1] This guide, therefore, serves a dual purpose: to transparently acknowledge this data gap and to provide a comprehensive comparison of established in vivo validation strategies for other sesquiterpenes, offering valuable insights for future research on this compound.

A Comparative Look at Structurally Related Sesquiterpenes

To illustrate the pathway from in vitro discovery to in vivo validation, this guide focuses on two primary therapeutic areas where sesquiterpenes have shown significant promise: anti-inflammatory and anti-cancer applications. We will compare the in vivo performance of representative sesquiterpenes with established drugs, supported by detailed experimental protocols.

Anti-Inflammatory Effects: A Comparative Analysis

Many sesquiterpenes have demonstrated potent anti-inflammatory properties in preclinical studies.[2][3] The following table summarizes the in vivo efficacy of β-caryophyllene and valencene (B1682129), two well-studied sesquiterpenes, in a common animal model of acute inflammation.

Table 1: In Vivo Anti-Inflammatory Efficacy of Selected Sesquiterpenes in the Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationKey OutcomesReference
β-caryophyllene Rat0.025, 0.05, 0.1 ml/kg-Dose-dependent reduction in paw edema; ED50 of 0.0745 ml/kg.[4]
Mouse5, 10 mg/kgOralSignificant reduction in inflammatory response in wild-type mice.[4]
Valencene Mouse10, 100, 300 mg/kgOralSignificant inhibition of paw edema formation.[4][5]
Indomethacin (Positive Control) Mouse25 mg/kgOralPositive control, reduced paw edema.[4][5]
Rat10 mg/kgIntraperitonealPositive control, reduced paw edema.[4]
Ibuprofen (Positive Control) Rat--Reduces inflammation by inhibiting COX enzymes.[4]
Anti-Cancer Potential: In Vivo Validation of Sesquiterpenoid Cytotoxicity

Several sesquiterpenes and their derivatives have been investigated for their anti-cancer properties.[6] The transition from in vitro cytotoxicity to in vivo tumor growth inhibition is a critical validation step. The following table provides an example of in vivo anti-cancer data for a sesquiterpenoid, highlighting the type of data required to validate in vitro findings.

Table 2: In Vivo Anti-Cancer Efficacy of a Representative Sesquiterpenoid

Compound/ExtractAnimal ModelCancer TypeDosageRoute of AdministrationKey OutcomesReference
Ferula gummosa essential oil nanoemulsions (FGEO-NE) Balb/C miceColon Cancer--Reduction of tumor volume (69.72% in 14 days).[7]
Aquisinenoid C (from Aquilaria sinensis) -Human breast cancer cells (in vitro)5 µM-Exhibited more sensitivity on cancer cells than normal cells.[8][9][10]

Experimental Protocols: A Guide to Methodologies

Detailed and reproducible experimental protocols are the cornerstone of scientific validation. Below are methodologies for key experiments cited in the comparative data tables.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Treatment: Test compounds (e.g., sesquiterpenes) or a positive control (e.g., indomethacin) are administered orally or intraperitoneally at specified doses. The vehicle control group receives the vehicle alone.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Xenograft Tumor Models in Immunocompromised Mice

This model is used to assess the in vivo anti-cancer efficacy of a test compound on human tumors.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured under standard conditions.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral, intraperitoneal, intravenous) and schedule.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment groups to the control group.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the bioactivity of sesquiterpenes is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway often modulated by anti-inflammatory sesquiterpenes and a typical workflow for in vivo validation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Gene Expression cluster_4 Sesquiterpene Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Sesquiterpene Sesquiterpenes Sesquiterpene->IKK Inhibition Sesquiterpene->NFkB Inhibition

Figure 1: Simplified NF-κB signaling pathway, a common target for anti-inflammatory sesquiterpenes.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy & Toxicity cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome invitro In Vitro Assays (e.g., cytotoxicity, anti-inflammatory) animal_model Animal Model Selection (e.g., mouse, rat) invitro->animal_model dosing Dose-Response Studies animal_model->dosing efficacy Efficacy Evaluation (e.g., tumor size, inflammation markers) dosing->efficacy toxicity Acute & Chronic Toxicity dosing->toxicity mechanism Mechanism of Action Studies (e.g., biomarker analysis, pathway analysis) efficacy->mechanism go_nogo Go/No-Go Decision for Further Development toxicity->go_nogo mechanism->go_nogo

Figure 2: A generalized workflow for the in vivo validation of a novel natural product.

Conclusion and Future Directions

The in vivo validation of in vitro findings is a pivotal step in the translation of natural products into viable therapeutic leads. While this compound remains an understudied compound in this regard, the established methodologies and comparative data from other sesquiterpenes provide a clear and actionable framework for its future investigation. Researchers are encouraged to employ standardized in vivo models, such as those outlined in this guide, to systematically evaluate the efficacy and safety of this compound. Such studies will be instrumental in determining its true therapeutic potential and bridging the current gap between its in vitro promise and in vivo validation. The successful in vivo characterization of novel sesquiterpenes is essential for enriching the pipeline of natural product-based drug discovery.

References

Benchmarking the Bioactivity of 1,9-Caryolanediol 9-acetate Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 1,9-Caryolanediol 9-acetate, benchmarked against established standards in anti-inflammatory, anticancer, and antimicrobial research. Due to the limited direct experimental data on this compound, this guide leverages data from the broader class of caryophyllane-type sesquiterpenoids, with a focus on the well-studied compound β-caryophyllene, to infer potential activities and establish a framework for evaluation.

Inferred Bioactivity Profile of Caryophyllane Sesquiterpenoids

Caryophyllane-type sesquiterpenoids, including β-caryophyllene and its derivatives, have demonstrated a range of biological activities. These compounds are known to exert anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and interaction with the cannabinoid receptor 2 (CB2).[1][2][3] Their anticancer properties are often attributed to the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells.[4] Furthermore, certain caryophyllane derivatives have shown antimicrobial activity against various pathogens.[5][6][7]

Quantitative Bioactivity Comparison

The following tables summarize the quantitative data for representative caryophyllane sesquiterpenoids and commonly used standard compounds in key in vitro assays.

Table 1: Comparative Anti-Inflammatory Activity

This table compares the inhibitory concentration (IC50) of compounds in reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

Compound/StandardAssayCell LineIC50 Value
Dexamethasone (B1670325) (Standard)Nitric Oxide (NO) ProductionRAW 264.7~0.1 - 10 µM

Note: Specific IC50 values for β-caryophyllene in this assay can vary between studies. Dexamethasone is a widely used steroidal anti-inflammatory drug.

Table 2: Comparative Anticancer Activity

This table presents the half-maximal inhibitory concentration (IC50) values of β-caryophyllene and the standard chemotherapeutic drug Doxorubicin against various cancer cell lines, as determined by the MTT assay.

Compound/StandardCell LineCancer TypeIC50 Value (µM)
β-caryophylleneColorectal Cancer CellsColon Cancer19
Doxorubicin (Standard)HeLaCervical Cancer2.9
Doxorubicin (Standard)MCF-7Breast Cancer2.5
Doxorubicin (Standard)A549Lung Cancer> 20
Doxorubicin (Standard)HepG2Liver Cancer12.2

Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and experimental conditions.[8][9]

Table 3: Comparative Antimicrobial Activity

This table displays the Minimum Inhibitory Concentration (MIC) values for β-caryophyllene and standard antibiotics against common bacterial strains.

Compound/StandardBacterial StrainGram TypeMIC Value (µM)
β-caryophylleneStaphylococcus aureusGram-positive3
β-caryophylleneEscherichia coliGram-negative>14
Ciprofloxacin (Standard)Staphylococcus aureusGram-positive0.12 - 1 µg/mL
Ciprofloxacin (Standard)Escherichia coliGram-negative0.013 - 1 µg/mL[10]
Gentamicin (Standard)Staphylococcus aureusGram-positive0.12 - 1 µg/mL[11]
Gentamicin (Standard)Escherichia coliGram-negative0.25 - 1 µg/mL[11]

Note: The antimicrobial activity of β-caryophyllene appears to be more pronounced against Gram-positive bacteria.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of a compound on cancer cells.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) and Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and positive control. Include a vehicle control (medium with the same solvent concentration used for the compounds).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Griess Assay for Anti-Inflammatory Activity (Nitric Oxide Inhibition)

This protocol describes the Griess assay to quantify nitrite (B80452) concentration, an indicator of nitric oxide production by macrophages.[14][15][16][17][18]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound and Dexamethasone (positive control)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Part B and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[19][20][21][22][23][24]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound and standard antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and standard antibiotics in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by caryophyllane-type sesquiterpenoids and a general experimental workflow.

anti_inflammatory_pathway Potential Anti-Inflammatory Mechanism cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB NFkB_p65_p50->NFkB_p65_p50_nuc Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_p65_p50_nuc->Inflammatory_Genes Induces Transcription NO_PGs NO, Prostaglandins Inflammatory_Genes->NO_PGs Caryophyllane Caryophyllane Derivative Caryophyllane->IKK Inhibits anticancer_pathway Potential Anticancer Mechanism Caryophyllane Caryophyllane Derivative ROS ↑ Reactive Oxygen Species (ROS) Caryophyllane->ROS Bax ↑ Bax Caryophyllane->Bax Bcl2 ↓ Bcl-2 Caryophyllane->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Caspase9 Promotes Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Standards) Anti_Inflammatory Anti-Inflammatory Assay (e.g., Griess Assay) Compound_Prep->Anti_Inflammatory Anticancer Anticancer Assay (e.g., MTT Assay) Compound_Prep->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound_Prep->Antimicrobial Cell_Culture Cell/Bacterial Culture Cell_Culture->Anti_Inflammatory Cell_Culture->Anticancer Cell_Culture->Antimicrobial Data_Collection Data Collection (Absorbance/Viability) Anti_Inflammatory->Data_Collection Anticancer->Data_Collection Antimicrobial->Data_Collection IC50_MIC_Calc IC50/MIC Calculation Data_Collection->IC50_MIC_Calc Comparison Comparison with Standards IC50_MIC_Calc->Comparison

References

Navigating the Labyrinth of Caryolane Sesquiterpenoids: A Guide to the Reproducibility of Published Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse and complex structures of caryolane sesquiterpenoids have positioned them as compelling targets in natural product synthesis and drug discovery. However, the path from initial discovery to clinical application is often fraught with challenges, a significant one being the reproducibility of published findings. This guide provides a comparative analysis of the available data on caryolane sesquiterpenoids, with a focus on aspects crucial for assessing the reproducibility of their synthesis and biological activities. While direct studies on the reproducibility of caryolane sesquiterpenoid data are scarce, this guide aims to equip researchers with the tools to critically evaluate published literature and design robust, reproducible experiments.

Comparing Biological Activity: A Case Study of Caryolan-1-ol

Caryolan-1-ol is a representative caryolane sesquiterpenoid that has been isolated from various natural sources, including Streptomyces species. Its reported biological activities, while not extensively studied, provide a snapshot of the current research landscape. The following table summarizes the reported antifungal activity of caryolan-1-ol.

CompoundOrganismAssay TypeEndpointReported ActivityCitation
Caryolan-1-olAspergillus nidulansFungal growth inhibitionIC50Not explicitly stated, but dose-dependent inhibition observed[1][2][3]
Caryolan-1-olBotrytis cinereaFungal growth inhibitionNot specifiedInhibition of endomembrane system[4]

Challenges in Reproducibility: The limited number of studies on the biological activity of specific caryolane sesquiterpenoids makes direct comparisons difficult. Furthermore, variations in experimental protocols, such as the specific strains of organisms used, culture conditions, and endpoint measurements, can significantly impact the observed outcomes. For instance, while one study reports dose-dependent inhibition of Aspergillus nidulans by caryolan-1-ol, the half-maximal inhibitory concentration (IC50) is not provided, making it challenging to quantitatively compare this result with future studies.[1][2][3]

Synthesis of Caryolane Sesquiterpenoids: Acknowledging the Complexity

  • Low Yields: Many synthetic routes for complex natural products suffer from low overall yields, making it difficult and costly to produce sufficient quantities for extensive biological evaluation.

  • Complex Reaction Steps: The use of multi-step reaction sequences with sensitive reagents and intermediates can introduce variability and make the synthesis difficult to replicate.

  • Lack of Detailed Protocols: In some publications, experimental protocols may lack the necessary detail for other researchers to faithfully reproduce the synthesis.

The development of novel synthetic strategies, such as bioinspired approaches and the use of computational models to predict reaction outcomes, holds promise for improving the efficiency and reproducibility of sesquiterpenoid synthesis.[5][6]

Experimental Protocols: A Foundation for Reproducibility

Detailed and transparent experimental protocols are the bedrock of reproducible science. Below is an example of a detailed methodology for an antifungal bioassay, which can be adapted for testing caryolane sesquiterpenoids.

Experimental Protocol: Antifungal Susceptibility Testing

1. Fungal Strain and Culture Conditions:

  • The fungal strain (e.g., Aspergillus nidulans) is maintained on Potato Dextrose Agar (PDA) at 28°C.
  • For the assay, a spore suspension is prepared by flooding a mature culture with sterile 0.05% Tween 80 and adjusting the concentration to 1 x 10^6 spores/mL using a hemocytometer.

2. Preparation of Test Compound:

  • The caryolane sesquiterpenoid is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
  • Serial dilutions are prepared in the assay medium to achieve the desired final concentrations. The final solvent concentration should not exceed 1% (v/v) to avoid solvent-induced toxicity.

3. Microdilution Assay:

  • The assay is performed in a 96-well microtiter plate.
  • Each well contains 100 µL of fungal spore suspension and 100 µL of the test compound at various concentrations in Potato Dextrose Broth (PDB).
  • Positive (a known antifungal agent) and negative (vehicle control) controls are included.
  • The plate is incubated at 28°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of caryolane sesquiterpenoids is crucial for their development as therapeutic agents. Many sesquiterpenoids have been shown to modulate inflammatory pathways, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a prominent target.[7][8][9]

NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a key regulator of inflammation. Sesquiterpenoids can interfere with this pathway at multiple points, such as by inhibiting the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7][9]

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IKK->p_IkB  P NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening of natural products, such as caryolane sesquiterpenoids, for biological activity. Each step in this workflow presents potential sources of variability that can impact the reproducibility of the results.

Experimental_Workflow Start Start: Natural Product (e.g., Caryolane Sesquiterpenoid) Isolation Isolation & Purification Start->Isolation Characterization Structural Characterization (NMR, MS, etc.) Isolation->Characterization Primary_Screening Primary Bioactivity Screening (e.g., Antifungal, Cytotoxicity) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Active End End: Preclinical Candidate Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Caption: General experimental workflow for bioactivity screening.

References

"comparative study of the spectroscopic data of different caryolane isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Caryolane Isomers

This guide provides a comparative analysis of the spectroscopic data of different caryolane sesquiterpenoids, a class of bicyclic natural products with significant chemical and biological interest. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource for the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for prominent caryolane isomers: β-caryophyllene, isocaryophyllene, and caryophyllene (B1175711) oxide. This data is essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Carbon No.β-CaryophylleneCaryophyllene OxideIsocaryophyllene
11.631.25-
24.81, 4.932.88-
30.991.01-
55.301.20-
62.08, 1.901.35-
72.18, 2.021.65-
92.37, 1.721.95-
102.34, 1.521.85-
121.621.21-
131.621.21-
140.990.98-
150.990.98-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon No.β-CaryophylleneCaryophyllene OxideIsocaryophyllene
154.651.3-
2155.859.8-
341.339.1-
434.034.1-
549.963.8-
6125.530.2-
735.527.2-
830.048.8-
941.039.9-
1029.529.9-
11136.230.2-
1222.921.6-
1316.617.0-
14112.529.9-
1530.223.6-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Key Fragment Ions
β-Caryophyllene204189, 175, 161, 147, 133, 119, 105, 93, 79, 69
Caryophyllene Oxide220[1][2]205, 187, 177, 161, 149, 135, 121, 109, 93, 79[1]
Isocaryophyllene204189, 175, 161, 147, 133, 119, 105, 93, 79, 69

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of caryolane isomers. Below are generalized experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the structural elucidation of sesquiterpenoids involves a suite of NMR experiments.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified caryolane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

1D NMR (¹H and ¹³C):

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons. Typical acquisition parameters on a 400-600 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are essential to differentiate between CH, CH₂, and CH₃ groups.[5]

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish spin systems.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the carbon skeleton.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like caryolane isomers.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[2]

    • Carrier Gas: Helium is commonly used as the carrier gas.[2]

    • Temperature Program: A temperature gradient is employed to separate the isomers. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-280°C at a rate of 3-5°C/min.[2]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Analysis: The mass spectrum of each eluting compound is recorded. The resulting fragmentation pattern is compared with spectral libraries (e.g., NIST, Wiley) and published data for identification.[1]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of caryolane isomers.

G Workflow for Comparative Spectroscopic Analysis of Caryolane Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Isomer_Mixture Mixture of Caryolane Isomers Purification Purification (e.g., Chromatography) Isomer_Mixture->Purification Isomer_A Isolated Isomer A Purification->Isomer_A Isomer_B Isolated Isomer B Purification->Isomer_B Isomer_C Isolated Isomer C Purification->Isomer_C NMR NMR Spectroscopy (1D: 1H, 13C, DEPT) (2D: COSY, HSQC, HMBC) Isomer_A->NMR GC_MS GC-MS Analysis Isomer_A->GC_MS Isomer_B->NMR Isomer_B->GC_MS Isomer_C->NMR Isomer_C->GC_MS NMR_Data NMR Spectral Data NMR->NMR_Data MS_Data MS Fragmentation Data GC_MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison MS_Data->Comparison Structure_Elucidation Structure Elucidation & Isomer Identification Comparison->Structure_Elucidation

Caption: A typical workflow for the comparative spectroscopic analysis of caryolane isomers.

References

Safety Operating Guide

Personal protective equipment for handling 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,9-Caryolanediol 9-acetate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.

Hazard Assessment

Potential Hazards:

  • Causes skin irritation.[2]

  • May cause an allergic skin reaction.[1][2]

  • May be harmful if inhaled or ingested.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation or allergic reactions.[1][2]
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of vapors or dust.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Weighing:

  • All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Wear all recommended PPE as outlined in the table above.

  • Use appropriate tools and techniques to avoid generating dust.

2. Dissolution and Aliquoting:

  • When preparing solutions, work within a chemical fume hood.

  • Add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled.

3. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all disposable PPE (gloves, etc.), contaminated absorbent materials, and empty containers in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow and Safety Precautions

The following diagram illustrates the standard workflow for handling this compound, incorporating the necessary safety precautions at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Gloves - Safety Glasses - Lab Coat B Work in a Fume Hood A->B Enter Lab C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Segregate Waste: - Solid - Liquid E->F Post-Experiment G Clean Equipment E->G Post-Experiment H Dispose of Waste (Follow Institutional Protocol) F->H G->H I Remove PPE H->I Final Step

Figure 1. Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。